1,2,4-Triazolide
Description
Significance of the 1,2,4-Triazolide Scaffold in Heterocyclic Chemistry
The 1,2,4-triazole (B32235) ring is an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govnih.gov Its aromatic nature, coupled with its capacity for hydrogen bonding and dipole interactions, allows molecules containing this scaffold to bind with high affinity to biological receptors. nih.gov This has led to the development of numerous drugs with a 1,2,4-triazole core, including antifungal agents like fluconazole (B54011) and itraconazole, and the antiviral drug ribavirin. researchgate.netbohrium.com
The stability of the triazole ring to metabolic degradation is another key feature that enhances its appeal in drug design. nih.gov Furthermore, its polar nature can improve the solubility of a drug candidate, which is a crucial factor for its absorption and distribution in the body. nih.gov The synthesis of 1,2,4-triazole derivatives is an active area of research, with chemists continuously exploring new methods to create novel compounds with enhanced biological activities. mdpi.comisres.orgjrespharm.com These synthetic strategies often involve the cyclization of various precursors, such as hydrazides and amidines, to construct the triazole ring. isres.orgjrespharm.com
Interdisciplinary Research Trajectories of this compound
The applications of this compound and its derivatives extend far beyond medicinal chemistry, branching into several interdisciplinary fields.
Materials Science
In materials science, the unique properties of 1,2,4-triazole-based compounds are being harnessed to create advanced materials. wepub.org For instance, certain 1,2,4-triazole derivatives are being investigated as corrosion inhibitors, protecting metals from degradation. nih.gov The nitrogen-rich nature of the triazole ring also makes it a suitable component for energetic materials, such as explosives and propellants. nih.govresearchgate.net Researchers are designing and synthesizing new energetic materials based on bis(nitroamino-1,2,4-triazolates) that exhibit good thermal stability and low sensitivity. nih.gov Additionally, "fully organic" ionic liquids based on this compound anions and cations are being developed, showing high electrochemical and thermal stability, making them suitable for energy storage applications. rsc.org
Agrochemicals
In the field of agriculture, 1,2,4-triazole derivatives have been successfully developed as fungicides, herbicides, and insecticides. nih.govmdpi.com Triazole fungicides, for example, are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. mdpi.com The ongoing research in this area focuses on synthesizing novel derivatives with improved efficacy and a broader spectrum of activity against various plant pathogens. mdpi.com
Medicinal Chemistry
The 1,2,4-triazole scaffold is a cornerstone in drug discovery, with derivatives showing a wide range of pharmacological activities. researchgate.netjopir.in These include:
Antifungal: As mentioned, triazoles are a major class of antifungal drugs. ujmm.org.ua
Antiviral: Ribavirin is a well-known example, and research continues into new antiviral agents. bohrium.commdpi.com
Anticancer: Derivatives have shown promise as anticancer agents by inhibiting various enzymes and pathways involved in cancer progression. nih.govrsc.orgnih.gov
Anticonvulsant: Certain 1,2,4-triazole derivatives have demonstrated anticonvulsant properties. nih.gov
Anti-inflammatory: Some derivatives have been synthesized and evaluated for their anti-inflammatory activity. tandfonline.com
The following table provides a summary of some key research findings on 1,2,4-triazole derivatives:
| Research Area | Compound/Derivative | Key Finding |
| Medicinal Chemistry | 1,2,4-triazolo-linked bis-indolyl conjugates | Showed promising cytotoxicity against colon cancer cell lines. nih.gov |
| Indolyl 1,2,4-triazole scaffolds | Demonstrated inhibitory activity against CDK4 and CDK6, suggesting potential as anti-proliferative agents. rsc.org | |
| 1,2,4-triazole hydrazone derivatives | Exhibited significant radical scavenging and anti-inflammatory activities. tandfonline.com | |
| Materials Science | Bis(nitroamino-1,2,4-triazolates) | Designed as insensitive energetic materials with good thermal stability. nih.gov |
| This compound based ionic liquids | Showed high electrochemical and thermal stability, suitable for energy storage. rsc.org | |
| Agrochemicals | 1,2,4-triazole derivatives containing amino acid fragments | Displayed broad-spectrum fungicidal activities. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-diaza-4-azanidacyclopenta-2,5-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N3/c1-3-2-5-4-1/h1-2H/q-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYPXODIXIRXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C[N-]1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,4 Triazolide and Its Derivatives
Catalytic Approaches in 1,2,4-Triazolide Synthesis
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of 1,2,4-triazole (B32235) synthesis. Both metal-based and metal-free catalytic systems have been developed, alongside bio-inspired approaches.
Metal catalysts, particularly those based on transition metals, are widely utilized to facilitate the formation of C-N and N-N bonds required for the 1,2,4-triazole core.
Copper-Catalyzed Synthesis: Copper catalysis has emerged as a highly effective strategy for constructing 1,2,4-triazole derivatives. One prominent method involves copper-catalyzed oxidative coupling reactions, utilizing molecular oxygen as a benign oxidant, which promotes sequential N-C and N-N bond formations organic-chemistry.orgorganic-chemistry.org. This approach often employs readily available starting materials like amidines and nitriles, leading to substituted 1,2,4-triazoles in good to high yields acs.orgresearchgate.net. For instance, a copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine (B1172632) hydrochloride, using Cu(OAc)₂ as a catalyst, has been reported to proceed efficiently without the need for an inert atmosphere acs.orgresearchgate.net. Furthermore, copper catalysts, such as CuBr or Cu(OAc)₂, are instrumental in [3+2] cycloaddition reactions involving diazonium salts and nitrile ylides or isocyanides, enabling the regioselective synthesis of various 1,2,4-triazole isomers frontiersin.orgfrontiersin.orgmdpi.combohrium.comnih.gov. Specifically, Cu(II) catalysis typically favors the formation of 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis can selectively yield 1,3-disubstituted isomers frontiersin.orgfrontiersin.orgnih.gov. Copper catalysts also facilitate tandem addition-oxidative cyclization reactions, providing access to diverse 1,2,4-triazole structures from simple precursors organic-chemistry.orgscispace.com.
Silver-Catalyzed Synthesis: Silver catalysts, particularly Ag(I) salts, have demonstrated efficacy in promoting the [3+2] cycloaddition of diazonium salts with isocyanides, leading to the selective formation of 1,3-disubstituted 1,2,4-triazoles frontiersin.orgfrontiersin.orgnih.gov. Silver complexes derived from N-heterocyclic carbenes, which themselves originate from 1,2,4-triazoles, have also been synthesized and studied for their reactivity researchgate.net.
Rhodium-Catalyzed Synthesis: While rhodium catalysts are widely employed in organic synthesis, specific reports detailing their direct application in the formation of the core 1,2,4-triazole ring system were not prominently found within the reviewed literature.
Manganese-Porphyrin Systems: Manganese-porphyrin complexes have been investigated for their catalytic activity in the synthesis of nitrogen-containing heterocycles. For example, a Mn-porphyrin catalytic system has been utilized for the annulation between 1,2,3,4-tetrazoles and nitriles, yielding 1,2,4-triazolo-pyridines through denitrogenative annulation mdpi.comnih.gov. Supported manganese porphyrin catalysts have also been explored for oxidation reactions, demonstrating potential in catalytic applications .
Table 2.2.1: Summary of Metal-Catalyzed 1,2,4-Triazole Synthesis
| Catalyst Type | Reaction Type/Substrates | Key Features | Representative Yields | References |
| Copper (Cu) | Oxidative coupling (amidines + nitriles) | N-C and N-N bond formation, O₂ oxidant, mild conditions | High | organic-chemistry.orgorganic-chemistry.org |
| One-pot synthesis (nitriles + hydroxylamine) | Inexpensive catalyst, no inert atmosphere required | Moderate to Good | acs.orgresearchgate.net | |
| [3+2] Cycloaddition (diazonium salts + isocyanides/nitrile ylides) | Regioselective (1,5-disubstituted with Cu(II), 1,3-disubstituted with Ag(I)) | 79-88% | frontiersin.orgfrontiersin.orgnih.gov | |
| Tandem addition-oxidative cyclization (amidines + nitriles) | Efficient, diverse structures | High | organic-chemistry.orgscispace.com | |
| Three-component reaction (diazonium salts + fluorinated diazo reagents + nitriles) | Synthesis of trifluoromethylated triazoles | Moderate to Good | mdpi.com | |
| Silver (Ag) | [3+2] Cycloaddition (diazonium salts + isocyanides) | Selective synthesis of 1,3-disubstituted 1,2,4-triazoles | 88% | frontiersin.orgfrontiersin.orgnih.gov |
| Manganese-Porphyrin | Annulation (tetrazole + nitriles) | Denitrogenative annulation, yields 1,2,4-triazolo-pyridines | High | mdpi.comnih.gov |
Metal-free catalytic systems offer an attractive alternative, often utilizing readily available and less toxic reagents.
Brønsted Acid-Catalyzed Synthesis: Brønsted acids, such as HClO₄-SiO₂, have been employed as catalysts for the synthesis of 1,2,4-triazole derivatives from amidrazones under solvent-free conditions, yielding moderate to high product yields frontiersin.orgnih.gov. In some biomimetic approaches, Lewis acids like FeCl₃ can act as co-catalysts alongside organic catalysts rsc.org.
Iodine-Mediated Oxidative Cyclization: Iodine and iodine-containing species (e.g., I₂/KI, iodide radicals) are effective catalysts for oxidative cyclization reactions, enabling the formation of 1,2,4-triazoles without the need for transition metals organic-chemistry.orgisres.orgacs.org. This approach often involves the oxidative coupling of hydrazones or amidines with amines or other nitrogen sources, leading to the formation of the triazole ring through C-H functionalization and subsequent cyclization and aromatization mdpi.comnih.govscispace.comisres.org. For instance, iodine-catalyzed oxidative cyclization of hydrazones with amines has been reported to proceed in high yields nih.govisres.org. Similarly, I₂/KI mediated oxidative N-N bond formation is utilized for the synthesis of fused 1,2,4-triazoles from N-aryl amidines researchgate.netacs.org. Metal-free oxidative cyclization of trifluoroacetimidohydrazides has also been achieved using iodine as a catalyst mdpi.com.
Table 2.2.2: Summary of Metal-Free Catalytic 1,2,4-Triazole Synthesis
| Catalyst Type | Reaction Type/Substrates | Key Features | Representative Yields | References |
| Brønsted Acid | Amidrazones cyclization | Solvent-free conditions, recyclable catalyst | 55-95% | frontiersin.orgnih.gov |
| Iodine (I₂/KI) | Oxidative cyclization (hydrazones + amines) | Metal-free, aerobic conditions, cascade C-H functionalization, double C-N bond formation, oxidative aromatization | High | nih.govisres.org |
| Oxidative N-N bond formation (N-aryl amidines) | Synthesis of fused 1,2,4-triazoles, environmentally benign | Efficient | researchgate.netacs.org | |
| Oxidative cyclization (trifluoroacetimidohydrazides) | Metal-free, trifluoromethylated triazoles | Moderate to Good | mdpi.com |
Mimicking the catalytic mechanisms of enzymes like amine oxidases provides a biomimetic route to 1,2,4-triazoles. These methods often employ organic cofactors, such as o-quinones, in conjunction with Lewis acids and molecular oxygen as the terminal oxidant. For example, an o-quinone mimicking catalyst, 1,10-phenanthroline-5,6-dione (B1662461) (phd), in combination with FeCl₃, catalyzes the coupling of primary amines and hydrazines to form 1,2,4-triazoles under mild aerobic conditions rsc.org. This approach is atom-economical and produces water and ammonia (B1221849) as by-products rsc.org. Similar bio-inspired strategies involve the coupling of benzylic amines with heteroaryl hydrazines using an amine oxidase-inspired catalyst researchgate.net.
Metal-Free Synthetic Approaches (e.g., Brønsted Acid-catalyzed, I₂-mediated oxidative cyclization)
Advanced Synthetic Techniques
Beyond traditional catalytic methods, advanced techniques like microwave irradiation and electrochemistry offer significant advantages in terms of reaction speed, efficiency, and reduced environmental impact.
Microwave (MW) irradiation has proven to be a powerful tool for accelerating the synthesis of 1,2,4-triazoles, often leading to reduced reaction times and improved yields compared to conventional heating methods organic-chemistry.orgbohrium.comorganic-chemistry.orgrjptonline.orgnih.gov. Many microwave-assisted protocols operate under catalyst-free conditions, for instance, by reacting hydrazines with formamide, which proceeds smoothly with excellent functional-group tolerance organic-chemistry.orgorganic-chemistry.org. Other microwave-assisted syntheses involve multi-component reactions or the formation of Schiff bases, followed by cyclization to yield various 1,2,4-triazole derivatives, including those with thiol or oxadiazole functionalities bohrium.comrjptonline.org. The rapid heating and efficient energy transfer associated with microwave irradiation enable reactions that might otherwise require hours to complete under conventional heating to be finished in minutes, often with higher yields and purities nih.gov. For example, microwave irradiation has been used to synthesize 1,2,4-triazol-3-one derivatives efficiently ajol.info.
Table 2.3.1: Overview of Microwave-Assisted 1,2,4-Triazole Synthesis
| Reaction Type/Substrates | Catalyst/Conditions | Key Features | Representative Yields | References |
| Hydrazines + Formamide | Microwave irradiation, catalyst-free | Mild, efficient, excellent functional-group tolerance | High | organic-chemistry.orgorganic-chemistry.org |
| Multi-component reactions, Schiff base formation | Microwave irradiation | Faster reaction rates, improved yields, high purity | 64-84% | bohrium.comrjptonline.org |
| Cyclization of N-guanidinosuccinimide with amines | Microwave irradiation | Efficient synthesis of specific triazole derivatives | High | rsc.org |
| Synthesis of 1,2,4-triazol-3-one derivatives | Microwave irradiation | Rapid access to functionalized triazoles | Good | ajol.info |
Electrochemical methods offer a green and efficient pathway for synthesizing 1,2,4-triazoles, often avoiding the need for external oxidants or transition metal catalysts organic-chemistry.orgacs.orgsioc-journal.cnresearchgate.netrsc.org. These methods typically utilize an electrochemical cell to drive reactions, generating reactive species in situ. For instance, an electrochemical multicomponent reaction involving aryl hydrazines, paraformaldehyde, NH₄OAc, and alcohols can produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles organic-chemistry.orgacs.org. This process benefits from electrogenerated iodide radicals or I₂ and NH₃, facilitating the reaction under mild, room-temperature conditions without harsh reagents organic-chemistry.orgacs.org. Another electrochemical approach involves the dehydrogenative C–N cross-coupling of aldehydes with 2-hydrazinopyridines, yielding 1,2,4-triazolo[4,3-a]pyridines in a reagent-free, atom- and step-economical manner rsc.org. Electrochemical oxidation of nitriles and hydrazides has also been reported for the synthesis of 3,5-disubstituted 1,2,4-triazoles sioc-journal.cnresearchgate.net.
Table 2.3.2: Overview of Electrochemical 1,2,4-Triazole Synthesis
| Reaction Type/Substrates | Electrochemical Conditions | Key Features | Representative Yields | References |
| Multicomponent reaction (aryl hydrazines, paraformaldehyde, NH₄OAc, alcohols) | Electrochemical cell, in situ generation of I₂/NH₃, room temperature | Transition-metal-free, oxidant-free, mild conditions, good to high yields | Good to High | organic-chemistry.orgacs.org |
| Dehydrogenative C–N cross-coupling (aldehydes + 2-hydrazinopyridines) | Electrolytic conditions, reagent-free | Atom- and step-economical, synthesis of fused triazoles | Efficient | rsc.org |
| Electrochemical oxidation (nitriles + hydrazides) | Anodic oxidation and cathodic reduction | Good functional group tolerance, avoids external oxidants/metals | Good | sioc-journal.cnresearchgate.net |
Compound Names
this compound
1,2,4-Triazole
1,3,5-trisubstituted 1,2,4-triazoles
1,5-disubstituted 1,2,4-triazoles
1-aryl 1,2,4-triazoles
1,3-disubstituted 1,2,4-triazoles
3,5-disubstituted 1,2,4-triazoles
1,2,4-triazolo[1,5-a]pyridines
1,2,4-triazolo[4,3-a]pyridines
1,2,4-triazolo[1,5-c]pyrimidines
1,2,4-triazolo[4,3-c]pyrimidines
1,2,4-triazol-3-amines
1,2,4-triazol-5-ones
1,2,4-triazol-3-thiol
1,2,4-triazol-3-imines
3-trifluoromethyl-1,2,4-triazoles
5-trifluoromethyl-1,2,4-triazoles
N-aryl amidines
Hydrazones
Amidines
Amidrazones
Hydrazines
Aryl diazonium salts
Nitriles
Hydroxylamine hydrochloride
Ammonia
Formamide
Isocyanides
Nitrile ylides
Trifluoroacetimidoyl chlorides
Trifluoroacetimidohydrazides
Amide derivatives
Carboxylic acids
Hydrazides
Aliphatic amines
Aromatic amines
Heteroaryl hydrazines
Benzylic amines
Paraformaldehyde
Ammonium acetate (B1210297) (NH₄OAc)
Alcohols
Iodine (I₂)
KI
Iodide radical
Molecular oxygen (O₂)
Peroxynitric acid (PNA)
Benzene-1,3,5-triyl triformate (TFBen)
Succinic anhydride (B1165640)
Aminoguanidine hydrochloride
N-guanidinosuccinimide
N-arylsuccinimides
1,2,3,4-tetrazole
1,2,3-triazoles
1,5-disubstituted 1,2,3-triazoles
N1-vinyl-1,2,3-triazoles
1,3,4-thiadiazol-2-amine
1,3,4-oxadiazoles
Schiff bases
N-heterocyclic carbenes
Manganese (III) tetrakis (4-methoxylphenyl) porphyrin acetate
Polyimide (PI)
Elucidation of 1,2,4 Triazolide Reaction Mechanisms
Mechanistic Pathways of Cycloaddition Reactions
Cycloaddition reactions represent a fundamental and widely employed strategy for the construction of the 1,2,4-triazole (B32235) core. These reactions involve the formation of a cyclic product from two or more unsaturated molecules. The mechanistic pathways of these cycloadditions can be diverse, often involving dipolar species and, in some cases, mesoionic intermediates.
Dipolar cycloaddition, specifically the [3+2] cycloaddition, is a cornerstone in the synthesis of five-membered heterocycles like 1,2,4-triazoles. This reaction involves a 1,3-dipole and a dipolarophile. In the context of 1,2,4-triazole synthesis, nitrilimines, generated in situ from precursors like hydrazonoyl hydrochlorides, often serve as the 1,3-dipole. organic-chemistry.org
One common approach involves the reaction of oximes with hydrazonoyl hydrochlorides in the presence of a base such as triethylamine. organic-chemistry.org The base facilitates the formation of the nitrilimine from the hydrazonoyl hydrochloride. Simultaneously, the aldehyde is converted to an oxime intermediate. The subsequent [3+2] cycloaddition between the nitrilimine and the oxime, followed by a dehydroxylation step, yields the 1,3,5-trisubstituted 1,2,4-triazole. organic-chemistry.org This method is applicable to a wide range of aliphatic, cyclic aliphatic, aromatic, and heterocyclic aldehydes. organic-chemistry.org
Another variation involves the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates. rsc.orgrsc.org Photoexcitation of the azodicarboxylate generates a triplet species that reacts with the diazoalkane to form an azomethine ylide. rsc.orgrsc.org This azomethine ylide, a potent 1,3-dipole, then undergoes a cycloaddition reaction with a nitrile to furnish the 1,2,4-triazole. rsc.orgrsc.org
The regioselectivity of these dipolar cycloaddition reactions is a critical aspect. For instance, in the copper-catalyzed [3+2] cycloaddition of nitro-olefins and azides, a regioselective 1,3-dipolar cycloaddition occurs to form a triazole intermediate. frontiersin.orgnih.gov Theoretical studies, such as those employing molecular electron density theory, have been used to investigate the regioselectivity of [3+2] cycloaddition reactions, for example, between trifluoroacetonitrile (B1584977) and diarylnitrilimines. mdpi.com These studies analyze the electrophilic and nucleophilic properties of the reactants to predict the most favorable reaction pathway. mdpi.com
Table 1: Examples of Dipolar Cycloaddition Reactions for 1,2,4-Triazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Ref |
| Hydrazonoyl hydrochloride | Aldehyde/Hydroxylamine (B1172632) | Triethylamine | 3,5-Disubstituted 1,2,4-triazole | organic-chemistry.orgfrontiersin.org |
| Azodicarboxylate/Diazoalkane | Nitrile | Photochemical | 1,2,4-Triazole | rsc.orgrsc.orgrsc.org |
| Azide | Nitro-olefin | Copper catalyst | 1,5-Trisubstituted 1,2,3-triazole intermediate | frontiersin.orgnih.gov |
| Hydrazonoyl chloride | Trifluoroacetonitrile | Base | 5-Trifluoromethyl 1,2,4-triazole | mdpi.com |
Mesoionic compounds, which are five- or six-membered heterocyclic compounds that cannot be represented satisfactorily by any single covalent or polar structure, can play a role as intermediates in the formation of 1,2,4-triazoles.
One example involves the reaction of 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of triethylamine. nih.gov The proposed mechanism suggests the initial nucleophilic substitution of the chlorine atom by the amine to form a 5-aminotetrazolium salt. Deprotonation of this salt generates a mesoionic tetrazolium-5-aminide. This mesoionic intermediate is in equilibrium with its acyclic tautomer. Subsequent deprotonation and intramolecular ring-closure, followed by air oxidation, lead to the formation of a 3-phenylazo-1,2,4-triazole. nih.gov
Another instance is the formal [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) and alkynes, facilitated by 1,1,1,3,3,3-hexafluoro-2-propanol, which results in the formation of unprecedented mesoionic triazolones. rsc.org The structural properties of these mesoionic products have been confirmed by X-ray diffraction analysis and DFT calculations. rsc.org Furthermore, mesoionic carbenes derived from 1,2,3-triazoles have been shown to form stable complexes with various metals and can be involved in the formation of other heterocyclic systems. nih.govnih.govacs.org
Dipolar Cycloaddition Mechanisms
Oxidative Coupling and Aromatization Mechanisms
Oxidative coupling reactions provide another significant avenue for the synthesis of 1,2,4-triazoles. These reactions often involve the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, followed by an aromatization step to yield the stable triazole ring.
A notable example is the copper-mediated oxidative cycloaddition of nitriles and ammonia (B1221849). acs.org In this solvothermal reaction, a key intermediate, 1,3,5-triazapentadienate, is formed and coordinates to copper(II) ions. A two-electron oxidation of this intermediate, mediated by the Cu(II) ions, leads to the formation of the triazolate and Cu(I) cations. acs.org
Another approach involves the iodine-catalyzed oxidative coupling of hydrazones and amines under aerobic conditions. researchgate.net This reaction proceeds through a cascade of C-H functionalization, the formation of two C-N bonds, and subsequent oxidative aromatization to yield 1,3,5-trisubstituted 1,2,4-triazoles. researchgate.net Similarly, a metal-free method for synthesizing 3-trifluoromethyl-1,2,4-triazoles utilizes iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, with dimethylformamide (DMF) serving as the carbon source. isres.org
Nucleophilic Substitution Mechanisms
Nucleophilic substitution reactions on pre-existing heterocyclic rings can also lead to the formation of 1,2,4-triazole derivatives. The 1,2,4-triazole ring itself can undergo nucleophilic substitution at its carbon atoms due to the electron-withdrawing nature of the adjacent nitrogen atoms. nih.gov
An interesting case is the nucleophilic substitution of a nitro group in 4-alkyl-6-nitro-1,2,4-triazolo[5,1-c] rsc.orgfrontiersin.orgacs.orgtriazines. chimicatechnoacta.ru The reaction with morpholine (B109124) at room temperature leads to an unusual opening of the triazine ring, forming sterically hindered hydrazones as key intermediates. At elevated temperatures, products of nitro group substitution are observed. This transformation is proposed to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. chimicatechnoacta.ru
In another example, the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary and secondary amines in the presence of an inorganic base like sodium bicarbonate results in a nucleophilic substitution to yield 5-aminotetrazolium salts. nih.gov As mentioned earlier, these can then rearrange to form 1,2,4-triazoles.
Cascade Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. These sequences offer an efficient and atom-economical approach to complex molecules like 1,2,4-triazoles from simple starting materials.
A copper-catalyzed one-pot method for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles exemplifies a cascade process involving addition, oxidation, and cyclization. frontiersin.orgnih.gov Similarly, a metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines proceeds via a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. researchgate.netisres.org
The synthesis of N-alkyl-1H-1,2,4-triazoles from N,N-dialkylhydrazones and nitriles has been achieved through a formal [3+2] cycloaddition that encompasses a cascade of C-chlorination, nucleophilic addition, cyclization, and dealkylation. researchgate.net
Role of Catalysts in Reaction Mechanism Elucidation
Catalysts play a pivotal role not only in promoting the synthesis of 1,2,4-triazoles but also in elucidating the underlying reaction mechanisms. Different catalysts can favor specific pathways, leading to different products or regioselectivities.
Copper catalysts are widely used in the synthesis of 1,2,4-triazoles. isres.org For instance, in the reaction of amidines, a copper catalyst with O2 as the oxidant and K3PO4 as the base provides an efficient system for producing 1,3-disubstituted 1,2,4-triazoles. isres.org The mechanism of copper-catalyzed reactions often involves the formation of copper-acetylide or copper-triazolide intermediates. nih.gov
Metal-free catalytic systems have also been developed. For example, iodine can catalyze the oxidative coupling of hydrazones and amines. researchgate.net In some cases, the solvent itself can act as a catalyst. An acid-functionalized ionic liquid has been shown to have dual solvent-catalyst activity in the synthesis of dihydro- rsc.orgfrontiersin.orgacs.orgtriazolo[1,5-a]pyrimidines, where it activates the reactants through hydrogen bonding. bohrium.com
The study of catalyst-substrate interactions provides valuable insights into the reaction mechanism. For example, in the asymmetric C-N dehydrogenative coupling catalyzed by chiral phosphoric acids, the triazole substituent on the catalyst is thought to engage in specific interactions with the substrate, influencing the enantioselectivity of the reaction. nih.gov Furthermore, the 1,2,4-triazole anion itself has been identified as an effective acyl transfer catalyst. nih.gov
Studies on Intermediate Formation and Transformation
The elucidation of reaction mechanisms involving 1,2,4-triazolide and its derivatives heavily relies on the identification and characterization of transient species. Understanding the formation and subsequent transformation of these intermediates is crucial for optimizing synthetic routes and controlling product outcomes. Researchers employ a combination of advanced spectroscopic techniques, kinetic analysis, and computational modeling to probe these short-lived species.
Spectroscopic and Mechanistic Investigations
Modern analytical methods have enabled real-time monitoring of reactions, providing direct evidence for the existence of intermediates. Attenuated total reflection infrared (ATR-IR) spectroscopy, for instance, has been effectively used to study the synthesis of 3,5-diamino-1,2,4-triazole (DAT). nih.gov In this process, online ATR-IR spectroscopy combined with multivariate curve resolution analysis identified five principal components, which included two distinct intermediates. nih.gov The initial stages of the reaction are marked by the appearance and subsequent reduction of absorption peaks corresponding to a C≡N bond, indicating the formation and consumption of these transient species. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), complement experimental findings by providing insights into the electronic structure, stability, and reactivity of proposed intermediates. researchgate.netmdpi.com These calculations help rationalize reaction pathways and predict the most likely structures of transient molecules. researchgate.netacs.org
Table 1: Spectroscopic Data for Intermediates in 3,5-diamino-1,2,4-triazole (DAT) Synthesis
This interactive table summarizes the key infrared (IR) absorption peaks observed for the intermediates during the synthesis of DAT, as identified by ATR-IR spectroscopy. nih.gov
| Intermediate | Key Functional Group | Characteristic IR Absorption Peak (cm⁻¹) | Observation |
| Intermediate 1 | Nitrile (C≡N) | 2200 | Appears and then diminishes as the reaction progresses. |
| Intermediate 2 | Nitrile (C≡N) | 2154 | Shows further reduction in intensity compared to Intermediate 1. |
| Intermediate 2 | Heterocyclic Skeleton | 1660–1450 | Preliminary formation of the heterocyclic ring vibration is observed. |
Key Intermediate Species and Their Transformations
Azomethine Ylides and Triplet Species in Photochemical Synthesis
Photochemical reactions provide a unique pathway for the synthesis of 1,2,4-triazoles, proceeding through high-energy intermediates. rsc.org In the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates, photoexcitation of the azodicarboxylate leads to the formation of a triplet species. rsc.orgrsc.org This highly reactive triplet intermediate then undergoes an addition reaction with the diazoalkane to form an azomethine ylide. rsc.orgrsc.org The azomethine ylide, a potent 1,3-dipole, subsequently participates in a dipolar cycloaddition reaction with organic nitriles to yield the final 1,2,4-triazole product. rsc.orgrsc.org Both experimental and computational studies have been performed to support this mechanistic hypothesis. rsc.org
Carbene Intermediates (1,2,4-Triazol-5-ylidenes)
N-heterocyclic carbenes (NHCs) of the 1,2,4-triazole series, specifically 1,2,4-triazol-5-ylidenes, are significant intermediates in various transformations. utexas.edu These are typically generated by the deprotonation of precursor 1,2,4-triazolium salts. utexas.edu Once formed, these carbenes can undergo novel tandem autotransformations. utexas.edu Studies have shown that 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes can cleave to form benzonitriles and corresponding carbodiimides. utexas.edu The carbodiimide (B86325) intermediate then reacts with another molecule of the parent carbene to yield 5-amidino-1,2,4-triazoles. utexas.edu In some cases, the opening of the triazole ring can occur, leading to derivatives of N-cyanoformimidamide, a transformation believed to proceed via a pyrrolyltriazoliumide intermediate. acs.org
Hemiaminals in Condensation Reactions
The condensation of 4-amino-1,2,4-triazole (B31798) derivatives with aldehydes can lead to the formation of stable hemiaminal intermediates. mdpi.com For example, the reaction between 4-amino-3,5-dimethyl-1,2,4-triazole and various substituted benzaldehydes has been shown to produce such species. mdpi.com The stability and yield of these hemiaminals are highly dependent on the reaction conditions, including solvent polarity. mdpi.com Apolar aprotic solvents tend to favor the formation of the hemiaminal, whereas more polar solvents can shift the equilibrium towards the formation of the final Schiff base product. mdpi.com
Table 2: Effect of Solvent Polarity on Hemiaminal Intermediate Formation
This interactive table illustrates the influence of the solvent on the equilibrium between reactants and the hemiaminal intermediate in the reaction of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole, as determined by ¹H-NMR spectroscopy. mdpi.com
| Solvent | Type | Hemiaminal Content (%) |
| CCl₄ | Apolar Aprotic | 78 |
| C₆D₆ | Apolar Aprotic | 74 |
| Toluene-d₈ | Apolar Aprotic | 70 |
| CDCl₃ | Dipolar Aprotic | 64 |
| THF-d₈ | Dipolar Aprotic | 55 |
| Acetone-d₆ | Dipolar Aprotic | 48 |
| Acetonitrile-d₃ | Dipolar Aprotic | 25 |
| DMSO-d₆ | Dipolar Aprotic | 10 |
Other Reaction Intermediates
The synthesis of various 1,2,4-triazole derivatives proceeds through other notable intermediates:
Carbothioamides: In the synthesis of 5-substituted-1,2,4-triazole-3(2H)-thiones, a common and well-established method involves the initial formation of intermediate carbothioamides, which then undergo heterocyclization in an alkaline medium to form the triazole ring. mdpi.com
Ring-Expanded Triazines: During the photocatalytic degradation of amitrole (B94729) (3-amino-1H-1,2,4-triazole) at a UV-irradiated TiO₂/H₂O interface, the triazole ring undergoes cleavage. nih.gov The resulting intermediate fragments can then recombine to form ring-expanded six-membered triazine intermediates, which are more resistant to further degradation under the same conditions. nih.gov
Coordination Chemistry and Metal Complexes of 1,2,4 Triazolide Ligands
Ligand Design and Coordination Modes of 1,2,4-Triazolide
The design of this compound-based ligands is a key aspect of tailoring the properties of the resulting metal complexes. By introducing different functional groups at the C3, N4, and C5 positions, the donor sites available for coordination can be modified, leading to a rich variety of coordination modes. rsc.org
Versatile N-Coordination Behavior
The nitrogen atoms of the 1,2,4-triazole (B32235) ring are the primary sites for coordination with metal ions. The deprotonated triazolide anion can act as a versatile N-donor ligand. This versatility is evident in its ability to present neutral, anionic, and even cationic nitrogen donors, depending on the specific ligand design and reaction environment. For instance, the 1,2,4-triazole ring contains a pyrrole-like NH group at the 1-position, which is acidic, and a pyridine-like nitrogen at the 2-position, which is basic. rsc.org This allows for various coordination possibilities. In its neutral form, 4-amino-1,2,4-triazole (B31798) can act as a monodentate ligand, coordinating through a ring nitrogen atom. researchgate.net When deprotonated, the resulting triazolate can act as a bridging ligand.
C-Coordination Properties
While less common than N-coordination, coordination involving the carbon atoms of the triazole ring has been observed. otago.ac.nzresearchgate.net This mode of coordination further expands the versatility of triazole-based ligands in constructing diverse metal complexes.
Bridging Ligand Architectures
One of the most significant features of this compound ligands is their ability to act as bridging ligands, connecting two or more metal centers. The most common bridging mode is the N1,N2 bridge, where the adjacent nitrogen atoms at positions 1 and 2 of the triazole ring coordinate to two different metal ions. rsc.orgmdpi.com This bridging capability is fundamental to the formation of polynuclear complexes, 1D, 2D, and 3D coordination polymers, and MOFs. mdpi.com The distance between metal ions bridged by a this compound is typically around 400 pm. rsc.org The nature of the substituent at the 4-position can influence the steric hindrance around the bridging N1 and N2 atoms. mdpi.com
η¹- and η²-Coordination Mode Analysis
1,2,4-Triazolato ligands can exhibit different hapticities in their coordination to metal centers. In the η¹-coordination mode, the ligand is bound to the metal through a single atom, typically a nitrogen atom. acs.org In the η²-coordination mode, two atoms of the ligand are involved in bonding to the metal center. acs.org X-ray crystallographic studies have shown that 1,2,4-triazolato ligands can adopt either η¹ or η² coordination. For instance, in some titanium complexes, the 1,2,4-triazolato ligands were found to be η²-coordinated, while in others, they were η¹-coordinated in the solid state. acs.org Solution NMR studies suggest that complexes with η¹-coordination in the solid state may have transition states involving η²-1,2,4-triazolato ligands. acs.org Molecular orbital calculations have indicated that the η²-coordination mode is generally more stable than the η¹ mode for early transition metals. acs.org
Synthesis of this compound Metal Complexes
The synthesis of this compound metal complexes is typically achieved through the reaction of a suitable 1,2,4-triazole derivative with a metal salt in an appropriate solvent. tennessee.edu The resulting structures are highly dependent on several factors, including the nature of the triazole ligand, the metal ion, the counter-anion, and the specific synthetic conditions such as temperature and solvent. rsc.org
Common synthetic strategies include:
Direct reaction: This involves mixing the triazole ligand and the metal salt in a solvent, often with heating to promote the reaction. sciforum.net
Solvothermal synthesis: This method employs high temperatures and pressures to facilitate the crystallization of coordination polymers and MOFs.
Metal-free oxidative cyclization: This approach can be used to synthesize the triazole ligands themselves from precursors like hydrazones and amines under aerobic conditions. isres.org
Copper-catalyzed reactions: Copper-catalyzed methods, such as the [3+2] cycloaddition of nitroolefins and organic azides, are effective for synthesizing substituted 1,2,3-triazoles, a related class of azole ligands. nih.gov
The choice of synthetic route can significantly influence the final product. For example, the use of different starting reagents and catalysts can lead to a variety of substituted 1,2,4-triazoles, which can then be used to create a diverse range of metal complexes with tailored properties. isres.org
Homoleptic and Heteroleptic Complex Formation
In the realm of coordination chemistry, this compound ligands readily participate in the formation of both homoleptic and heteroleptic complexes. unacademy.com Homoleptic complexes are those in which a central metal atom is coordinated to only one type of ligand. unacademy.com An example is the mononuclear homoleptic Cu(I) complex, Cu(bmptzH)2, formed with 5-tert-butyl-3-(6-methyl-2-pyridyl)-1H-1,2,4-triazole. isres.org In this complex, the copper(I) ion is coordinated to two identical bidentate triazole ligands, resulting in a distorted tetrahedral geometry. isres.org Similarly, homoleptic one-dimensional coordination polymers with the general formula ¹∞[M(pt)₂] (where M = Mn–Zn, and Cd) have been synthesized using the deprotonated form of 2-(1,2,4-1H-triazol-3-yl)pyridine. rsc.org
Conversely, heteroleptic complexes involve a central metal atom bound to more than one type of ligand. unacademy.com The synthesis of heteroleptic iridium(III) complexes using substituted pyridine (B92270) 1,2,4-triazoles as auxiliary ligands showcases this class. isres.org Another example is the formation of heteroleptic iron(II) complexes, [Fe(C^O)(N^N)], which feature a phenolate-functionalized triazolylidene and a bidentate bisoxazoline ligand. nih.gov Stability studies of these particular iron complexes revealed a tendency to convert to their corresponding homoleptic complexes, indicating the lability of the iron-carbene bond. nih.gov The formation of either homoleptic or heteroleptic complexes can be influenced by reaction conditions and the nature of the substituents on the triazole ring. rsc.orgnih.gov
Transition Metal Complex Synthesis (e.g., Ti, Nb, Mn, Fe, Co, Ni, Cu, Zn, Cd, Hg, Ag)
The this compound ligand's ability to coordinate with a wide range of transition metals has led to the synthesis of numerous complexes with varied geometries and properties.
Early Transition Metals (Ti, Nb): Early transition metal complexes containing 1,2,4-triazolato ligands have been prepared through reactions of pyrazolato complexes of titanium and niobium with sodium or potassium salts of 1,2,4-triazoles. acs.org X-ray analysis of Ti(tBu₂pz)₂(Me₂C₂N₃)₂ showed an η²-coordination of the triazolato ligands, while Ti(tBu₂pz)₃(C₂H₂N₃) and Nb(tBu₂pz)₃(Me₂C₂N₃)₂ exhibited η¹-coordination in the solid state. acs.org
Manganese (Mn): Reactions of 3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (B1363987) with Mn(OAc)₂ have yielded both mononuclear complexes, such as [Mn(dpt24)₂(MeOH)₂], and two-dimensional coordination polymers. acs.org In these compounds, the manganese(II) ion is typically in an octahedral coordination environment. acs.org
Iron (Fe): Lipophilic linear Fe(II) triazole complexes, such as [Fe(L)₃]Cl₂, have been synthesized using ligands containing amide bonds. sciltp.com These complexes can exhibit spin crossover behavior, transitioning between low-spin and high-spin states with changes in temperature. sciltp.com Mechanochemical reactions of iron(II) chloride with 1,2,4-1H-triazole have produced the complex [FeCl₂(TzH)₄], which can be converted into coordination polymers. nih.gov
Cobalt (Co), Nickel (Ni), and Copper (Cu): Cobalt(II), nickel(II), and copper(II) complexes with bidentate 1,2,4-triazole derivative ligands have been synthesized and characterized. ugm.ac.idekb.eg These complexes often exhibit octahedral geometries. ugm.ac.idekb.eg A notable example is a mononuclear homoleptic Cu(I) complex with a distorted tetrahedral geometry. isres.org
Zinc (Zn), Cadmium (Cd), and Silver (Ag): Zinc(II) and Cadmium(II) complexes have been synthesized with 1,2,4-triazole derivatives, some of which exhibit strong green-blue luminescence in the solid state. isres.org Silver(I) complexes with N-heterocyclic carbene ligands derived from 1,2,4-triazoles have also been reported, demonstrating the versatility of this ligand system. researchgate.net
The synthesis of these complexes often involves solvothermal methods, diffusion techniques, or mechanochemical reactions. mdpi.comnih.gov The resulting structures and properties are influenced by the choice of metal, the substituents on the triazole ligand, and the reaction conditions. doaj.org
Organometallic Chemistry with this compound Ligands (e.g., Organotin(IV) complexes)
The organometallic chemistry of this compound ligands is a significant area of research, with organotin(IV) complexes being a prominent example. isres.org These complexes are of interest due to their potential industrial and biological applications. isres.org The tin atom in organotin(IV) complexes has vacant 5d atomic orbitals, which allows for coordination with hetero-donor atoms like the nitrogen atoms of the 1,2,4-triazole ring. isres.org
The synthesis of di- and tri-organotin(IV) complexes often involves the reaction of organotin(IV) chlorides, such as dibutyltin (B87310) dichloride or tributyltin chloride, with 1,2,4-triazole-based ligands. researchgate.net For instance, organotin(IV) complexes have been synthesized with Schiff base ligands derived from 4-amino-5-mercapto-3-alkyl-s-triazoles and 5-bromothiophene-2-carboxaldehyde. semanticscholar.orgnih.gov Spectroscopic studies, including ¹¹⁹Sn NMR, are crucial for characterizing these complexes. researchgate.netsemanticscholar.orgnih.gov The coordination geometry around the tin atom in these complexes can vary, with trigonal bipyramidal and octahedral structures being proposed based on spectroscopic data. semanticscholar.orgnih.gov
The ligands in these organotin(IV) complexes typically coordinate to the metal center in a bidentate fashion. researchgate.net The resulting complexes have shown a range of coordination numbers and geometries, contributing to the structural diversity of organometallic compounds containing the 1,2,4-triazole moiety. researchgate.net
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Linkers
The unique coordination properties of this compound ligands make them excellent building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. tennessee.edu These materials are formed by the self-assembly of metal ions or clusters with organic linkers, resulting in extended crystalline structures with potential applications in areas such as gas storage and catalysis. mdpi.comacs.org
Design Principles and Self-Assembly Strategies
The design of MOFs and coordination polymers based on this compound linkers relies on several key principles. The selection of the metal ion and the specific 1,2,4-triazole-based ligand is fundamental, as their combination dictates the final architecture. mdpi.com The coordination geometry of the metal ion and the bridging capabilities of the triazole ligand are crucial factors. mdpi.com For instance, the 1,2,4-triazole unit can act as a bridging ligand, connecting multiple metal centers to form extended networks. rsc.org
Self-assembly is the primary strategy for constructing these frameworks. This process involves the spontaneous organization of the metal and ligand components into a stable, ordered structure. acs.org Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, is a common method used to promote the crystallization of these materials. doaj.org The choice of solvent can also play a critical role in determining the final structure. acs.org For example, the reaction of 3-(2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole with a manganese salt under different solvent conditions can lead to either discrete mononuclear complexes or two-dimensional coordination polymers. acs.org In some cases, in situ ligand generation during the synthesis process can lead to novel coordination polymers with unique structures. rsc.org
Structural Diversity of MOFs and Coordination Polymers (1D, 2D, 3D Architectures)
The versatility of this compound linkers allows for the formation of MOFs and coordination polymers with a wide range of dimensionalities.
1D Architectures: One-dimensional or chain-like structures are a common motif. For example, the reaction of cadmium with a 1,2,4-triazole derivatized amino acid can lead to a 1D coordination polymer where cadmium centers are bridged by both chloride ions and the triazole ligands. mdpi.com Similarly, a copper-based MOF with a 1D polymeric structure has been synthesized using 5,5′-dinitro-2H,2′H-3,3′-bi-1,2,4-triazole as a ligand. mdpi.com
2D Architectures: Two-dimensional or layered structures can also be achieved. A manganese-based MOF with a 2D structure was prepared using 1,2,4-triazole as the organic linker. csic.es In another example, four new coordination polymers based on 4-amino-1,2,4-triazole Schiff bases with Zn(II) and Cd(II) were synthesized, all exhibiting 2D layered structures. rsc.org The layers in these structures can be further linked by intermolecular interactions to form a 3D supramolecular network. rsc.org
3D Architectures: Three-dimensional frameworks represent a significant class of these materials. The use of mixed-ligand systems, such as a combination of a bis(1,2,4-triazol-1-yl)methane and terephthalic acid with zinc(II), can lead to the formation of 3D MOFs. nih.gov Similarly, the reaction of a bis(carboxyphenyl)-1,2,4-triazole ligand with various metal ions (Cu, Co, Zn) resulted in an isoreticular series of 3D MOFs with a rutile topology. acs.orgresearchgate.net These 3D structures often possess porous characteristics, making them suitable for applications like gas adsorption. acs.orgresearchgate.net
The structural diversity, ranging from simple 1D chains to complex 3D frameworks, highlights the rich coordination chemistry of this compound ligands. mdpi.com
Influence of Metal Ions, Ligand Topology, and Spacers on Coordination Architecture
The final architecture of a this compound-based MOF or coordination polymer is a result of a delicate interplay between several factors.
The choice of the metal ion is a critical determinant of the resulting structure. Different metal ions have distinct coordination preferences in terms of coordination number and geometry, which directly influences the connectivity of the network. For instance, the synthesis of two new triazole-based coordination polymers, [Zn(Hdatrz)(μ₂-O)]n and [Mn(Hdatrz)(C₂O₄)]n·n(H₂O), demonstrated how changing the metal ion from zinc to manganese leads to different crystal structures. doaj.org Similarly, a systematic study on paddlewheel-based MOFs with the formula ∞³[M₂L₂] (where M = Cu, Co, Zn) showed that the choice of the metal ion impacts not only the thermal stability but also the adsorption properties of the resulting frameworks. acs.org
The ligand topology , which includes the number and position of coordinating nitrogen atoms and the presence of other functional groups, is another crucial factor. Asymmetric triazole ligands can lead to the formation of unique coordination polymers. nih.gov For example, an asymmetric ligand containing both a 1,2,4-triazole and a tetrazole unit was used to construct a copper(II) MOF where the two heterocycles exhibited different coordination modes. rsc.org The use of flexible bis-pyridyl-bis-amide ligands in conjunction with different aromatic dicarboxylates has also been shown to influence the final structures of the resulting coordination polymers. tandfonline.com
The nature of spacers within the ligand can also affect the coordination architecture. In a study of zinc(II) MOFs based on bis(1,2,4-triazol-1-yl)methane and terephthalic acid, the conformational rigidity of the triazole-containing linker was found to influence the final structure and properties of the MOFs. nih.gov The introduction of flexible spacers, such as alkyl chains, into the ligand design can lead to different packing arrangements and can influence properties like spin crossover behavior in the resulting materials. sciltp.com
Functionalized MOFs and CPs through Amino Acid Linkers
A significant advancement in the design of functional metal-organic frameworks (MOFs) and coordination polymers (CPs) involves the use of 1,2,4-triazole ligands that are functionalized with amino acids. mdpi.comresearchgate.net This approach combines the rich coordination chemistry of the triazole ring with the inherent functionality and chirality of amino acids. researchgate.net
Researchers have successfully synthesized novel 1,2,4-triazole derivatized amino acids, which serve as precursors for designing one-dimensional (1D) CPs, two-dimensional (2D) chiral helicates, and three-dimensional (3D) MOFs. mdpi.comresearchgate.net These materials have shown potential applications in diverse areas such as gas adsorption, selective synthesis of metal oxides, and as inhibitors for zinc-β-lactamases. mdpi.comdntb.gov.ua
For instance, a trinuclear zinc complex has been synthesized using a 1,2,4-triazole functionalized with methionine. researchgate.net In this complex, the central zinc ion is octahedrally coordinated by six nitrogen atoms from six different methionine-triazole ligands, while the terminal zinc ions are coordinated by three nitrogen atoms from the ligands and three water molecules. mdpi.comresearchgate.net The resulting structure forms a 3D supramolecular network through extensive hydrogen bonding. researchgate.net
Another example is the use of 4H-1,2,4-triazol-4-yl acetic acid to create both a 1D coordination polymer and a 2D chiral helicate with cadmium. mdpi.com The dimensionality of the resulting structure was found to be dependent on the synthesis conditions. mdpi.com
The incorporation of amino acid functionalities not only allows for the construction of chiral and non-centrosymmetric networks but also introduces functional groups like carboxylates that can participate in coordination and hydrogen bonding, further influencing the final structure. mdpi.comresearchgate.net The development of these functionalized MOFs and CPs has laid the groundwork for a new family of materials with tailored properties. mdpi.comresearchgate.net
A notable application of these materials is in the catalytic conversion of CO2. A porous MOF functionalized with both amino and triazole groups has demonstrated high catalytic activity for the cycloaddition of CO2 to epoxides. rsc.org This high efficiency is attributed to the high affinity of the functionalized framework for CO2 and the presence of unsaturated zinc centers. rsc.org
Structural Characterization of this compound Complexes and Coordination Polymers (e.g., X-ray Diffraction Studies)
Single-crystal X-ray diffraction studies have revealed a remarkable diversity in the structures of this compound complexes, ranging from discrete mononuclear and polynuclear complexes to infinite one-, two-, and three-dimensional coordination polymers. mdpi.comacs.orgnih.govmdpi.com
Examples of Structurally Characterized this compound Complexes:
Trinuclear Complexes: The structure of several trinuclear transition metal complexes with bridging sulfonate-functionalized 1,2,4-triazole derivatives has been determined. mdpi.com These complexes feature a linear array of three metal ions linked by triple N1-N2 triazole bridges. mdpi.com The central metal ion is typically in an octahedral environment, coordinated to six nitrogen atoms from the triazole ligands, while the terminal metal ions are coordinated to three nitrogen atoms and three water molecules. mdpi.com
One-Dimensional (1D) Coordination Polymers: A cobalt(II) complex with 3-amino-1,2,4-triazole and 1H-benzimidazole-5,6-dicarboxylate forms a 1D straight chain structure. iucr.orgnih.gov In this polymer, the cobalt centers are linked by the organic ligands, and the chains are further connected into a 3D framework through hydrogen bonding. iucr.orgnih.gov
Two-Dimensional (2D) Coordination Polymers: A silver(I) coordination polymer with 1,3-bis(1,2,4-triazol-1-yl)adamantane forms a 2D layered structure containing large 18- and 30-membered metallocycles. nih.gov Another example is a cobalt(II) complex with 1,2,4-triazole that forms a layered compound. iucr.org
Three-Dimensional (3D) Metal-Organic Frameworks (MOFs): Zinc-based MOFs with amino-functionalized triazolate linkers have been synthesized and structurally characterized. chemistryviews.org These MOFs exhibit robust frameworks with good thermal and chemical stability. chemistryviews.org The crystal structure of a copper(II) MOF based on a 1,2,4-triazolyl-carboxylate ligand revealed a 3D zeolite-like network with open channels. acs.org
The structural details obtained from X-ray diffraction studies are crucial for understanding the properties of these materials. For example, the dimensionality of the structure and the specific coordination environment of the metal ions can significantly influence the magnetic and luminescent properties of the complexes. mdpi.comtandfonline.comresearchgate.net
Table 1: Selected Crystallographic Data for this compound Complexes
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| [Co(C₉H₄N₂O₄)(C₂H₄N₄)]n | C₁₁H₈CoN₆O₄ | Monoclinic | P2₁/c | iucr.org |
| [Ag(L)NO₃]n (L = 1,3-bis(1,2,4-triazol-1-yl)adamantane) | C₁₆H₂₀AgN₇O₃ | Monoclinic | P2₁/c | nih.gov |
| [Ni₂(C₄N₃H₇)₄(H₂O)(NCS)₄]·~2.5H₂O | C₂₀H₃₃N₁₆Ni₂O₃.₅S₄ | Monoclinic | P2₁/n | scilit.com |
| [Zn(Hdatrz)(μ₂-O)]n (Hdatrz = 3,5-diamino-1,2,4-triazole) | C₂H₄N₅OZn | Orthorhombic | Cmce | researchgate.net |
| [Mn(Hdctrz)(H₂O)₃]n (H₃dctrz = 1H-1,2,4-triazole-3,5-dicarboxylic acid) | C₄H₇MnN₃O₇ | Monoclinic | P2₁/c | rsc.org |
Stability Constants Determination of this compound Metal Complexes
The determination of stability constants is essential for understanding the thermodynamic stability of metal complexes in solution. scirp.orgsemanticscholar.org Various analytical techniques are employed to measure these constants for this compound complexes, including potentiometric titrations and UV-Vis spectrophotometry. scirp.orgresearchgate.nettandfonline.com These methods allow for the quantification of the equilibrium between the free metal ion, the free ligand, and the resulting complex(es). semanticscholar.org
Potentiometric equilibrium measurements have been used to determine the stability constants for binary and ternary complexes of transition metal ions like Cu(II), Ni(II), Zn(II), and Co(II) with 1,2,4-triazole and its derivatives, often in the presence of other biologically relevant ligands such as amino acids. researchgate.nettandfonline.com These studies provide insights into the formation of various complex species in solution as a function of pH. researchgate.nettandfonline.com
UV-Vis spectrophotometry is another common method, valued for its simplicity and accessibility. scirp.orgsemanticscholar.org By monitoring the changes in the absorbance spectra upon complex formation, it is possible to determine the stoichiometry and stability constants of the complexes. scirp.orgsemanticscholar.org For example, this method was used to determine the stability constants of complexes formed between a new bis-1,2,4-triazole ligand and Zn(II), Cu(II), and Ni(II) ions in acetonitrile. scirp.orgsemanticscholar.org
The stability of these complexes is influenced by several factors, including the nature of the metal ion, the specific substituents on the triazole ring, and the solvent used. semanticscholar.orgepa.gov For instance, studies have shown that the position of substituents on the ligand can significantly affect the stability of the resulting metal complexes. epa.gov
The thermodynamic parameters, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can also be determined from the temperature dependence of the stability constants. psu.edu These parameters provide a deeper understanding of the driving forces behind complex formation. For example, for some Ni(II) and Co(II) complexes with 3-amino-1,2,4-triazole, the formation was found to be enthalpy-driven. psu.edu
Table 2: Stability Constants (log K) for Selected this compound Metal Complexes
| Metal Ion | Ligand | Method | log K | Conditions | Reference |
|---|---|---|---|---|---|
| Cu(II) | 1,3-bis[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-yl-thio]propane (BTP) | UV-Vis Spectrophotometry | 10.6 (for 2:1 complex) | Acetonitrile, 25 °C | scirp.org |
| Ni(II) | 3-amino-1,2,4-triazole (AT) | Potentiometry | log β₁ = 2.34, log β₂ = 5.81, log β₃ = 6.95 | Aqueous | psu.edu |
| Co(II) | 3-amino-1,2,4-triazole (AT) | Potentiometry | log β₁ = 1.4, log β₂ = 3.40, log β₃ = 4.54 | Aqueous | psu.edu |
| Cu(II) | 3-(pyridine-4-yl)-5-p-tolyl-4-amino-4H-1,2,4-triazole derivative | UV-Vis Spectrophotometry | Varies with substituent | Slightly acidic aqueous media, 25 °C | epa.govresearchgate.net |
| Zn(II) | 1,3-bis[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-yl-thio]propane (BTP) | UV-Vis Spectrophotometry | - | Acetonitrile, 25 °C | scirp.org |
Catalytic Applications of 1,2,4 Triazolide and Its Complexes
Transition Metal-Catalyzed Reactions utilizing 1,2,4-Triazolide Ligands
Complexes formed between this compound ligands and transition metals such as iron, copper, nickel, and palladium have been explored as catalysts in a range of important chemical reactions. google.comresearchgate.netresearchgate.net The denticity and electronic nature of the triazolide ligand can be fine-tuned through substitution, allowing for the rational design of catalysts with specific properties. tennessee.edu These catalysts have shown remarkable activity and selectivity in several oxidative processes. tennessee.edu
Hydrocarbon Oxidation
Transition metal complexes incorporating this compound ligands have emerged as effective catalysts for the oxidation of hydrocarbons. google.comtennessee.eduwipo.int These catalysts can facilitate the conversion of various hydrocarbon substrates into more valuable oxygenated products. google.com Both homogeneous and heterogeneous catalytic systems have been developed, demonstrating the versatility of this class of catalysts. google.comwipo.int For instance, metal complexes with this compound ligands have exhibited notable selectivity and activity in hydrocarbon oxidation reactions. tennessee.edu The catalytic process typically involves the formation of a catalyst by combining a this compound ligand with a transition metal ion, which then interacts with the hydrocarbon substrate to yield one or more oxidation products. google.com
A silver-1,2,4-triazole complex combined with phosphomolybdic acid has been shown to be a highly active and selective catalyst for the epoxidation of olefins using molecular oxygen. mdpi.com This hybrid material demonstrated superior performance compared to the individual silver-triazole complex or phosphomolybdic acid alone. mdpi.com
Table 1: Catalytic Performance in Olefin Epoxidation mdpi.com
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Time (h) | Temperature (°C) |
| {[Ag₂(trz)₂] [Ag₂₄(trz)₁₈]}[PMo₁₂O₄₀]₂ | cis-cyclooctene | ~40 | ~100 | 1 | 40 |
| {[Ag₂(trz)₂] [Ag₂₄(trz)₁₈]}[PMo₁₂O₄₀]₂ | cis-cyclooctene | >99 | ~100 | 3 | 40 |
| Ag-trz | cis-cyclooctene | <10 | ~100 | 3 | 40 |
| CH₃COOAg | cis-cyclooctene | <5 | ~100 | 3 | 40 |
| PMA | cis-cyclooctene | <5 | ~100 | 3 | 40 |
| {[Ag₂(trz)₂] [Ag₂₄(trz)₁₈]}[PMo₁₂O₄₀]₂ | 1-octene | ~95 | ~100 | 3 | 40 |
Oxygen Reduction Reactions (ORR)
Complexes of this compound with transition metals, particularly copper, have been extensively studied as electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. tennessee.edutennessee.edu These catalysts offer a potential alternative to expensive platinum-based systems. tennessee.edu Research has focused on understanding the ORR mechanism and optimizing the catalyst's performance by modifying synthesis conditions and the electronic properties of the triazole ligand. tennessee.edu
Copper(II) complexes with 3,5-diamino-1,2,4-triazole have been identified as highly active catalysts for the ORR in basic solutions. rsc.org The deprotonation of the triazole ligand is believed to induce changes in the coordination geometry, leading to enhanced catalytic activity. rsc.org Theoretical studies using density functional theory (DFT) have been employed to investigate the ORR mechanism on these copper complexes. researchgate.net Furthermore, hybrid materials created by combining 3,5-diamino-1,2,4-triazole with graphene and heat-treating the mixture have produced highly active and stable ORR electrocatalysts. researchgate.net In these materials, nitrogen atoms from the triazole coordinate to copper atoms and are doped into the graphene structure, anchoring the active sites. researchgate.net
Aziridination Reactions
Transition metal catalysts bearing this compound ligands have been successfully applied to aziridination reactions, which involve the formation of three-membered rings containing a nitrogen atom. google.comtennessee.eduwipo.int These reactions are valuable in organic synthesis for introducing nitrogen-containing functionalities. The catalytic system typically involves a this compound ligand, a transition metal ion (such as copper, iron, cobalt, or nickel), and a nitrogen source. google.com
For example, a mild and effective catalytic system for aziridination has been developed using a Ni(II)-1,2,4-triazole complex. tennessee.edu This system exhibits a broad substrate scope, making it a useful tool for synthetic chemists. tennessee.edu In another example, an indium-based metal-organic framework constructed from a 3,5-bis(4'-carboxyphenyl)-1,2,4-triazole ligand demonstrated high reactivity for the cycloaddition of CO2 with aziridines to produce oxazolidinones. nih.gov
Methane (B114726) Selective Oxidation
A significant area of research has been the use of this compound-based catalysts for the selective oxidation of methane to methanol (B129727) and other valuable C1 and C2 products under mild conditions. google.comwipo.int This direct conversion of methane, the primary component of natural gas, is a highly sought-after process in the chemical industry. bibliotekanauki.plmdpi.com Homogeneous and heterogeneous catalysts comprising this compound ligands and transition metals have been developed for this purpose. google.comwipo.int
The challenge in methane oxidation lies in activating the stable C-H bond of methane while preventing over-oxidation to carbon dioxide. bibliotekanauki.pl Catalysts based on this compound complexes have shown promise in achieving this selectivity. google.comwipo.int For instance, palladium-based bimetallic catalysts supported on titanium silicalite-1 (TS-1) have been investigated for the selective oxidation of methane to methanol using hydrogen peroxide generated in-situ. rsc.org Alloying palladium with gold or nickel was found to improve catalytic performance. rsc.org
Table 2: Methane Oxidation over Supported Bimetallic Catalysts rsc.org
| Catalyst | Primary Product |
| AuPd/TS-1 | Methanol |
| NiPd/TS-1 | Formic Acid |
Formation of Aminoalcohols from Alkenes
Catalysts derived from this compound ligands and transition metals can facilitate the synthesis of aminoalcohols from alkenes. google.comwipo.int This transformation, known as aminohydroxylation, is a direct method for producing vicinal aminoalcohols, which are important structural motifs in many biologically active compounds. researchgate.net The process involves contacting an olefin with a catalyst composed of a this compound ligand and a transition metal ion in the presence of a nitrogen source. google.com
In some systems, a copper-based catalyst is employed with chloramine-T serving as the nitrogen source. google.com The development of efficient and regioselective methods for alkene aminohydroxylation is an active area of research. researchgate.netrsc.org
Degradation of Cellulosic Substrates
Transition metal catalysts featuring this compound ligands have been shown to be effective in the degradation of cellulosic substrates. google.comwipo.int This process involves forming a catalyst from a this compound ligand and a transition metal ion, and then bringing it into contact with the cellulosic material. google.com The degradation can break down the cellulose (B213188) into smaller, more useful molecules such as cellobiose (B7769950) and hydroxymethylfurfural. google.com Furthermore, these catalysts can also aid in the removal of lignin (B12514952) from the substrate. google.com
Asymmetric Catalysis
The development of chiral ligands is crucial for enantioselective transition-metal-catalyzed reactions. 1,2,4-Triazole (B32235) derivatives have emerged as promising scaffolds for the design of such ligands.
Rhodium-catalyzed hydrogenation: Chiral bis-1,2,4-triazolium salts have been synthesized and utilized as precursors for rhodium(I) biscarbene complexes. researchgate.netrsc.org These complexes have shown catalytic activity in the asymmetric hydrogenation of prochiral alkenes like dimethylitaconate and methyl-2-acetamidoacrylate, achieving enantioselectivities of up to 61% ee. researchgate.netrsc.org The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic performance. researchgate.net The development of rhodium catalysts for asymmetric hydrogenation is a significant area of research, providing access to optically active molecules for various industries. wiley-vch.de
Iridium-catalyzed allylic alkylation: Iridium complexes bearing chiral ligands are effective catalysts for asymmetric allylic substitution reactions. nih.govacs.orgpkusz.edu.cn While direct examples of this compound ligands in iridium-catalyzed allylic alkylation are not extensively documented in the provided results, the broader context of asymmetric catalysis suggests their potential. ysu.amacs.org The development of new chiral ligands is a continuous effort in this field to address challenges in controlling stereoselectivity. acs.org The use of aqueous solutions of nucleophiles in these reactions represents a significant advancement, expanding the scope and practicality of the methodology. ethz.ch
Cross-Coupling Reactions
1,2,4-Triazole derivatives have been successfully employed in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Research has demonstrated the use of dihalogenated 1,2,4-triazoles in microwave-assisted Heck reactions, allowing for the introduction of alkenyl substituents at the 3- and 5-positions. researchgate.net Furthermore, Suzuki-Miyaura cross-coupling reactions have been performed on halogenated 1H-1,2,4-triazole nucleosides. researchgate.net Palladium-catalyzed direct arylation of 1-methyl-1,2,4-triazole (B23700) has also been reported. researchgate.net A notable application is in the synthesis of Deferasirox, where a Chan-Lam coupling between 3,5-dibromo-1H- acs.orgorganic-chemistry.orggoogle.comtriazole and a boronic acid derivative is a key step. researchgate.net
The functionalization of 1,2,4-triazoles through magnesiation or zincation, followed by Negishi cross-coupling, provides a route to a variety of 5-substituted derivatives. acs.org This method is compatible with both electron-rich and electron-poor aryl halides. acs.org Ruthenium complexes with amido-functionalized 1,2,4-triazole-derived N-heterocyclic carbene (NHC) ligands have been shown to catalyze the tandem dehydrogenative cross-coupling of alcohols. rsc.org Additionally, an electrochemical, reagent-free method for intramolecular dehydrogenative C–N cross-coupling has been developed to synthesize 1,2,4-triazolo[4,3-a]pyridines. rsc.org
The Suzuki cross-coupling reaction has been utilized to synthesize highly luminescent 4H-1,2,4-triazole derivatives, demonstrating the versatility of this approach in materials science. mdpi.com
Metal-Free Catalysis with this compound Anions
The this compound anion, generated by the deprotonation of 1,2,4-triazole, has proven to be an effective nucleophilic catalyst in its own right, particularly in acyl transfer reactions.
The 1,2,4-triazole anion is an active catalyst for both the aminolysis and transesterification of esters. acs.orgorganic-chemistry.orgfigshare.com Its catalytic efficiency stems from its optimal pKa, which allows it to be a potent nucleophile while still being a good leaving group in the catalytic cycle. organic-chemistry.org The catalytic cycle involves the nucleophilic attack of the triazolide anion on the ester, forming an acyl-triazole intermediate, which then readily transfers the acyl group to an amine or alcohol. researchgate.net
Studies have shown that the this compound anion significantly accelerates ester aminolysis compared to other nucleophiles like pyrazole (B372694) and 1,2,3-triazole. organic-chemistry.org The reaction proceeds through an anionic mechanism, requiring a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the deprotonation of the triazole. acs.orgnih.gov The absence of a strong base results in very little reaction, confirming the anionic pathway over a bifunctional one. acs.orgnih.gov
This catalytic system has been successfully applied to the acetylation of amines, transesterification of alcohols, and acylation of oxazolidinones using isopropenyl acetate (B1210297) as a convenient acyl donor. organic-chemistry.orgnih.gov The reaction conditions are generally mild, and in some cases, the stereochemical integrity of chiral substrates is preserved. nih.gov For instance, methyl L-phenylalaninate undergoes smooth cyclocondensation to form the corresponding diketopiperazine. nih.gov The findings have opened avenues for the design of asymmetric anionic acyl transfer catalysts. wustl.edu
Table 1: Aminolysis of Ethyl Acetate with Benzylamine Catalyzed by this compound Anion
| Entry | Catalyst (mol %) | Base (mol %) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1 | 1,2,4-Triazole (5) | DBU (5) | 1 | >95 |
| 2 | None | DBU (5) | 24 | <5 |
| 3 | 1,2,4-Triazole (5) | None | 24 | <5 |
Data sourced from studies on acyl transfer catalysis. acs.orgnih.gov
Bio-Inspired Catalytic Systems
The structural motifs found in 1,2,4-triazoles have inspired the development of catalytic systems that mimic biological processes. eurekaselect.comnih.gov
A notable example is the development of an amine oxidase-inspired catalytic system for the regioselective synthesis of 1,2,4-triazoles. rsc.orgresearchgate.net This system utilizes an o-quinone catalyst, 1,10-phenanthroline-5,6-dione (B1662461), in the presence of a Lewis acid co-catalyst like FeCl₃ and oxygen as the terminal oxidant. rsc.org This biomimetic approach facilitates the coupling of primary amines and hydrazines through a multi-step cascade involving amine oxidation, transamination, electrocyclization, and dehydrogenation, producing water and ammonia (B1221849) as the only by-products. rsc.org
Furthermore, 1,2,4-triazole derivatives have been investigated as potential inhibitors of enzymes such as mycobacterial imidazoleglycerol-phosphate dehydratase (IGPD). mdpi.com It is proposed that the 1,2,4-triazole ring can mimic the imidazole (B134444) substrate of the enzyme, leading to inhibition. mdpi.com This highlights the potential of 1,2,4-triazole scaffolds in designing enzyme inhibitors and other biologically active molecules. nih.gov
Heterogeneous and Homogeneous Catalytic Systems
1,2,4-Triazole-based catalysts have been developed for both homogeneous and heterogeneous applications, offering advantages in terms of catalyst recovery and recycling. google.comtennessee.edunih.gov
Homogeneous Systems: In homogeneous catalysis, transition metal complexes with 1,2,4-triazole ligands are dissolved in the reaction medium. google.comtennessee.edu These systems have shown remarkable selectivity and activity in reactions such as hydrocarbon oxidation. tennessee.edu For example, ruthenium complexes with amido-functionalized 1,2,4-triazole NHC ligands catalyze the one-pot tandem dehydrogenative cross-coupling of alcohols in a homogeneous setting. rsc.org While homogeneous catalysts often exhibit high activity and selectivity, their separation from the product can be challenging. researchgate.netingentaconnect.com
Heterogeneous Systems: To overcome the separation issue, 1,2,4-triazole-based catalysts have been immobilized on solid supports. tennessee.edu For instance, catalysts immobilized on carbon black have been identified as potential alternatives to platinum-based catalysts for the oxygen reduction reaction (ORR) in fuel cells. tennessee.edu In another approach, 3,5-diamino-1,2,4-triazole has been used to modify silver electrodes for the electrochemical reduction of CO₂, leading to increased efficiency. nih.gov Heterogeneous catalysts offer the benefits of easier separation and potential for reuse, which are crucial for industrial applications. nih.govresearchgate.netingentaconnect.com
Theoretical and Computational Investigations of 1,2,4 Triazolide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for investigating the properties of heterocyclic compounds like 1,2,4-triazolide. These methods allow for a detailed examination of the molecule's electronic and structural characteristics.
DFT methods are widely used to study 1,2,4-triazole (B32235) and its derivatives due to their balance of computational cost and accuracy. These studies provide fundamental information about the electronic distribution and energy levels within the molecule.
Theoretical geometry optimization of the this compound anion and its derivatives has been the subject of various computational studies. These calculations aim to find the lowest energy structure of the molecule, providing key information on bond lengths and angles. For instance, studies on alkali metal clusters of this compound, such as [M₃(124T)₂]⁺ and [M₄(124T)₃]⁺ (where M = Na, K), have been performed to understand the geometry of the triazolide moiety when interacting with metal cations. chemrxiv.org In these clusters, the geometry of the triazolide anions is largely unperturbed by the interaction with the metal ions. chemrxiv.org The interaction is primarily governed by ion-dipole forces and the donation of lone-pair electrons from the nitrogen atoms to the metal cations. uwaterloo.ca This results in more open structures for this compound clusters compared to their 1,2,3-triazolide counterparts. uwaterloo.cacore.ac.uk
DFT calculations on various substituted 1,2,4-triazole compounds have also been extensively carried out to understand their molecular structures. For example, the optimized geometry of 4-amino-4H-1,2,4-triazole has been determined using the B3LYP/6-311++G(d,p) level of theory, showing good agreement with experimental X-ray diffraction data for related molecules. uwaterloo.ca Similarly, studies on 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium have had their geometries optimized using the DFT/B3LYP method with a 6-311G(d,p) basis set. sapub.org
| Parameter | 4-amino-4H-1,2,4-triazole (Calculated, B3LYP/6-311++G(d,p)) | Related Molecule (Experimental, XRD) |
| Bond Lengths (Å) | ||
| C1-N7 | 1.305 | 1.306 |
| C2-N6 | 1.305 | 1.297 |
| C1-N3 | 1.367 | 1.335 |
| C2-N3 | 1.373 | 1.346 |
| C1-H4 | 1.078 | 0.930 |
| C2-H5 | 1.078 | 0.930 |
| Bond Angles (°) | ||
| N7-C1-N3 | 114.7 | 115.1 |
| N6-C2-N3 | 114.7 | 115.3 |
| C1-N3-C2 | 102.5 | 102.5 |
Table 1: Selected Optimized Geometrical Parameters for 4-amino-4H-1,2,4-triazole. uwaterloo.ca
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mwjscience.com
For various derivatives of 1,2,4-triazole, the HOMO-LUMO gap has been calculated to predict their behavior. For instance, in a study of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium, the calculated HOMO-LUMO energy gap is 2.74 eV, suggesting that charge transfer interactions occur within the molecule. sapub.org In another study on new conjugates of substituted 1,2,3-triazoles linked to 1,2,4-triazoles, the HOMO-LUMO energy gap was used to explain the activity of the most promising anticancer compounds. nih.gov For 3,5-diamino-1,2,4-triazole, the energy gap between the HOMO and LUMO is reported as -0.1785 a.u., indicating potential charge transfer from the ring to the oxygen atom. researchgate.net
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (gas phase) | -4.641 | -1.894 | 2.747 |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl) derivative 17 | - | - | - |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl) derivative 22 | - | - | - |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl) derivative 25 | - | - | - |
| 3,5-diamino-1,2,4-triazole | - | - | 4.86 (converted from a.u.) |
Table 2: Frontier Molecular Orbital Energies and Gaps for Selected 1,2,4-Triazole Derivatives. sapub.orgresearchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface plots electrostatic potential onto the total electron density, with different colors representing different potential values. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, prone to nucleophilic attack).
For derivatives of 1,2,4-triazole, MEP maps have been used to identify reactive centers. In 3-amino-1,2,4-triazole, the region around the N4 atom is found to be rich in electrons, making it the most suitable site for coordination with metal ions. sapub.org Similarly, for 4-amino-4H-1,2,4-triazole, the negative electrostatic potential is primarily located over the nitrogen atoms N6 and N7, identifying them as the most reactive sites for electrophilic attack. uwaterloo.ca In a study of 1,2,4-triazole Schiff base derivatives, MEP maps helped in understanding the charge distribution and reactive sites. mwjscience.commwjscience.com
| Compound | Predicted Electrophilic Attack Site(s) | Predicted Nucleophilic Attack Site(s) |
| 3-amino-1,2,4-triazole | N4 atom | - |
| 4-amino-4H-1,2,4-triazole | N6 and N7 atoms | -NH₂ group |
| 1,2,4-triazole Schiff base derivative | Azomethine nitrogen and phenolic oxygen | - |
Table 3: Predicted Reactive Sites from MEP Analysis for Selected 1,2,4-Triazole Derivatives. uwaterloo.camwjscience.comsapub.org
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), chemical potential (μ), and the electrophilicity index (ω). They are calculated using the energies of the HOMO and LUMO. sapub.orgmwjscience.com
These descriptors have been calculated for various 1,2,4-triazole derivatives to assess their electronic stability and reactivity. nih.govsapub.orgmwjscience.com For example, in a study of Schiff bases derived from 3-amino-1,2,4-triazole-5-thiol, these global reactivity descriptors were calculated from the HOMO and LUMO energies. mwjscience.com Similarly, for new conjugates of 1,2,4-triazoles, these descriptors were used to understand their chemical reactivity. nih.gov
| Descriptor | Formula |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |
| Chemical Softness (S) | 1 / η |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 |
| Electrophilicity Index (ω) | μ² / (2η) |
Table 4: Formulas for Global Reactivity Descriptors.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. tandfonline.comscielo.br This method has been applied to various 1,2,4-triazole derivatives to understand their electronic transitions. For instance, TD-DFT calculations on nih.govsapub.orgdnu.dp.ua-triazolo[3,4-b] nih.govsapub.orgmwjscience.comthiadiazole have been used to analyze its UV spectra, with prominent peaks attributed to specific electronic transitions like H→L and H-4→L. tandfonline.com In another study, TD-DFT was used to evaluate the electrical and optical properties of 4N-substituted nih.govsapub.orgdnu.dp.ua-triazole oligomers, providing insights into their excitation energies and λ_max values. scielo.brscielo.br Furthermore, TD-DFT has been employed to study the photophysical properties of a chiral Si(IV) complex bearing a 1,2,4-triazole-2,2′-diphenol ligand, helping to rationalize its emissive behavior. rsc.org
| Compound/Derivative | Calculated Transition (nm) | Transition Character |
| nih.govsapub.orgdnu.dp.ua-triazolo[3,4-b] nih.govsapub.orgmwjscience.comthiadiazole | 294 | H→L (37%) |
| nih.govsapub.orgdnu.dp.ua-triazolo[3,4-b] nih.govsapub.orgmwjscience.comthiadiazole | 610 | H-4→L (43%) |
| Chiral Si(IV) complex with 1,2,4-triazole ligand | - | π–π* transitions |
Table 5: Selected TD-DFT Results for 1,2,4-Triazole Derivatives. tandfonline.comrsc.org
Molecular Electrostatic Potential (MEP) Mapping
Atoms in Molecules (AIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) is a computational method used to analyze the electron density and characterize chemical bonding. In the context of 1,2,4-triazole derivatives, AIM studies are employed to investigate the nature of both covalent and non-covalent interactions, such as hydrogen bonds.
Research on fused heterocyclic systems containing the 1,2,4-triazole ring, such as nih.govnii.ac.jpacs.org-triazolo[3,4-b] nih.govacs.orgkanazawa-u.ac.jp thiadiazole, utilizes AIM to analyze topological parameters at bond critical points (BCPs). tandfonline.com The analysis of these parameters, including electron density (ρ(r)) and its Laplacian (∇²ρ(r)), helps to elucidate the nature and strength of intermolecular hydrogen bonds, which are crucial for understanding the crystal packing and supramolecular assembly of these compounds. tandfonline.com
Molecular Orbital Studies of Metal-Ligand Bonding
The this compound anion is a versatile ligand in coordination chemistry. Molecular orbital (MO) calculations have been instrumental in providing a detailed understanding of the bonding between early transition metal centers and the 1,2,4-triazolato ligand. acs.orgnih.gov These studies investigate different coordination modes, primarily the η¹ (monodentate) and η² (bidentate) modes.
Computational analyses on model titanium complexes have shown that the η²-coordination of the 1,2,4-triazolato ligand is energetically more stable than the η¹ mode by a significant margin, in the absence of prohibitive steric hindrance. acs.orgwayne.edu For instance, MO calculations predict the η² mode to be more stable by 5.2–13.8 kcal/mol. acs.orgnih.govwayne.edu
Further analysis using Natural Bond Orbital (NBO) and Charge Decomposition Analysis (CDA) on silver complexes with 1,2,4-triazole-derived N-heterocyclic carbene (NHC) ligands reveals their electronic properties. These studies confirm that such ligands are strong σ-donors. ias.ac.in The Ag–C(carbene) bond is primarily formed by the interaction of a C2 sp orbital from the ligand with a silver sd hybrid orbital. ias.ac.in The CDA results show a high donation-to-back-donation ratio (d/b), indicating substantial electron donation from the ligand to the metal center, a characteristic similar to well-known imidazole-based NHC ligands. ias.ac.in
| Complex/System Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Model Titanium Complexes | Molecular Orbital Calculations | η²-coordination is predicted to be more stable than η¹-coordination by 5.2–13.8 kcal/mol. | acs.orgnih.govwayne.edu |
| Ti(tBu₂pz)₃(C₂H₂N₃) and Nb(tBu₂pz)₃(Me₂C₂N₃)₂ | Solution NMR and MO Calculations | Complexes with η¹-ligands in the solid state likely access low-energy η²-transition states in solution. | acs.orgwayne.edu |
| Silver(I) N-heterocyclic carbene complexes | DFT, NBO, CDA | 1,2,4-triazole-derived NHCs are strong σ-donating ligands with high donation/back-donation ratios. | ias.ac.in |
Spectroscopic Property Predictions
Theoretical Vibrational Frequencies (FT-IR, FT-Raman)
Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of 1,2,4-triazole and its derivatives. researchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) have proven effective in calculating theoretical vibrational frequencies. nih.gov
These computational studies provide a basis for assigning the fundamental vibrational modes observed in experimental spectra. nih.gov For example, in a study on 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the calculated C-H stretching vibrations in the aromatic rings were predicted in the 3186–3080 cm⁻¹ range, which corresponds well with the experimental values of 3228–3063 cm⁻¹. dergipark.org.tr The potential energy distribution (PED) analysis is often used to make unambiguous assignments of the vibrational frequencies. nih.gov The agreement between scaled theoretical frequencies and experimental data is generally excellent, often with relative mean deviations of 1% or less. researchgate.netcapes.gov.br
| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic/Thiophene C-H Stretch | 3228-3063 | 3186-3080 | dergipark.org.tr |
| C-H In-plane Bend | 1071, 1288 | 1050, 1250 | dergipark.org.tr |
| C-H Out-of-plane Bend | 725, 846 | 825, 863 | dergipark.org.tr |
*Data for 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Nuclear Magnetic Resonance (NMR) Chemical Shift Value Calculations
Theoretical calculations are also a powerful tool for predicting and interpreting the NMR spectra of 1,2,4-triazole derivatives. The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework (e.g., B3LYP), is the most common approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netufv.br
These calculations are performed on computationally optimized molecular structures. ufv.br The resulting theoretical chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), show a strong correlation with experimental data. researchgate.netufv.br This synergy between theoretical and experimental NMR is invaluable for confirming molecular structures, especially for distinguishing between isomers where spectral differences may be subtle. researchgate.net For instance, in studies of substituted 4,5-dihydro-1H-1,2,4-triazol-5-ones, the GIAO/B3LYP method provided ¹³C chemical shifts that were in good agreement with experimental values, helping to solidify structural assignments. researchgate.net
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Reference |
|---|---|---|---|
| SH/NH | 14.00 | 14.06 | dergipark.org.tr |
*Data for 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of 1,2,4-triazole-based systems, providing insights into their conformational dynamics, stability, and intermolecular interactions in various environments. nih.govtandfonline.com These simulations model the motions of atoms and molecules over time, governed by a force field.
MD simulations have been applied to investigate derivatives of 1,2,4-triazole to understand their interactions in different media, such as in vacuum, water, or acidic solutions. nih.gov Key parameters calculated from these simulations include interaction energies and dihedral angles, which help describe the molecule's conformational states. nih.gov For antioxidant drug design, MD simulations of 1,2,4-triazole derivatives complexed with target enzymes are run for extended periods (e.g., 100 ns) to assess the stability of the complex. researchgate.netpensoft.net Analyses of the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are used to confirm the dynamic stability of the ligand within the protein's binding pocket. tandfonline.comresearchgate.net
| System Studied | Simulation Goal | Key Parameters Analyzed | Reference |
|---|---|---|---|
| 1,2,4-Triazole derivatives in solution | Predict total energies and conformations in vacuum, water, and acid. | Interaction energies, dihedral angles. | nih.gov |
| 3-nitro-1,2,4-triazole-5-one (NTO) | Simulate crystal morphology in different solvents. | Attachment energy, radial distribution function (RDF). | rsc.org |
| Triazole derivatives as enzyme inhibitors | Assess stability of ligand-protein complexes. | RMSD, RMSF, SASA, Rg, hydrogen bonds. | tandfonline.comresearchgate.net |
Protonation Site Analysis and Proton Transfer Mechanisms
Theoretical studies have been crucial in identifying the preferred protonation sites on the 1,2,4-triazole ring and elucidating the mechanisms of proton transfer, which is fundamental to its role in proton-conducting materials. nih.gov DFT calculations are commonly used to determine the most energetically favorable site for protonation. dnu.dp.ua
Analysis of the vibrational spectra of (1H)-5-amino-1,2,4-triazole and its hydrochloride salt, supported by calculations, has shown that protonation occurs at the pyridinic nitrogen N4. researchgate.net DFT calculations confirm that protonation at N4 is more favorable than at N2. dnu.dp.ua The calculated hydrogen bond length for N4-H is shorter and therefore stronger than for N2-H, and the reaction is found to be highly exothermic. dnu.dp.ua
The mechanism of proton conduction in solid-state 1,2,4-triazole often follows the Grotthuss mechanism, which involves intermolecular proton hopping. nih.govmdpi.com Computational studies have explored this mechanism in detail. nii.ac.jpkanazawa-u.ac.jp The transfer depends on the structure of the interacting molecular pairs, which can be symmetric or asymmetric. nii.ac.jpkanazawa-u.ac.jp In the gas phase, proton transfer is most feasible in symmetric pairs with a small proton donor-acceptor distance (PDAD). nii.ac.jpkanazawa-u.ac.jp The presence of other molecules, such as poly(acrylic acid), can alter the environment, increase the PDAD, and facilitate proton transfer in both symmetric and some asymmetric pairs. nii.ac.jpkanazawa-u.ac.jpnii.ac.jp
| Finding | Methodology | Conclusion | Reference |
|---|---|---|---|
| Preferred Protonation Site | Vibrational Spectroscopy & Theoretical Analysis | Protonation occurs preferentially on the N4 nitrogen atom. | researchgate.net |
| Energetic Favorability | DFT Calculations (B3LYP/6-311G) | Protonation on N4 is more favorable than on N2; the N4-H bond formed is stronger. | dnu.dp.ua |
| Proton Transfer Mechanism | DFT and First-Principles Study | Proton transfer occurs via the Grotthuss mechanism and is dependent on the symmetry of molecular pairs and the proton donor-acceptor distance. | nih.govnii.ac.jpkanazawa-u.ac.jp |
Hydrogen Bonding Interactions and their Spectroscopic Manifestations
Theoretical and computational studies have provided significant insights into the nature of hydrogen bonding involving the 1,2,4-triazole ring system. These investigations, often combining density functional theory (DFT) calculations with experimental spectroscopy, reveal the compound's ability to act as both a hydrogen bond donor and acceptor, influencing its structure, stability, and spectral properties.
A combined experimental and computational study on 4H-1,2,4-triazole-3,5-diamine (4TZDA) complexed with dimethyl sulfoxide (B87167) (DMSO) and water highlighted the nature of these interactions. mjcce.org.mk All nitrogen atoms in the 4TZDA ring were found to be potential hydrogen bond acceptors, while all its hydrogen atoms can act as donors. mjcce.org.mk Calculations showed that 4TZDA forms more stable complexes with water than with DMSO, suggesting its suitability for pharmacological applications. mjcce.org.mk The most stable interactions were identified as lpO⋯H-N and lpN⋯H-O types. mjcce.org.mk
Further studies using matrix isolation FTIR spectroscopy and computational methods investigated the complexes formed between 1,2,4-triazole (TR) and dinitrogen (N₂). nih.gov These studies identified five stable minima for the 1:1 complexes on the potential energy surface. The most stable configuration involves a weak hydrogen bond between the N-H group of the triazole ring and the lone electron pair of the nitrogen molecule. nih.gov Another stable structure is bound by an N⋯π interaction between a nitrogen atom of N₂ and the triazole ring. nih.gov The analysis of infrared spectra from low-temperature matrices confirmed that the predominant species in solid argon are 1:1 hydrogen-bonded complexes where the N-H group interacts with N₂. nih.gov
The influence of hydrogen bonding on the vibrational spectra of 1,2,4-triazole has been extensively analyzed. Early work using infrared and Raman spectroscopy alongside normal coordinate calculations demonstrated significant shifts in vibrational frequencies upon hydrogen bond formation. aip.org Specifically, the variation in the N-H stretching and bending force constants was correlated with the hydrogen bond force constant (0.35 mdyn/Å). aip.org Similarly, a study on 3,5-diazido-1,2,4-triazole (DATZ) found that hydrogen bonding interactions were critically important for increasing the stability of its dimer and trimer forms. researchgate.net
Investigations into derivatives like 3-thio-1,2,4-triazole (ST) complexed with carbon dioxide also reveal the specifics of these interactions. nih.gov The most stable 1:1 complexes identified in solid argon feature an N–H⋯O hydrogen bridge, with an additional S⋯C interaction. nih.gov Spectroscopic and theoretical analysis of 4-methyl-1,2,4-triazole-3-thione showed that solvent polarity and hydrogen bonding were responsible for observed shifts in UV-vis absorption and Raman spectral bands. rsc.org
The table below summarizes computed interaction energies and hydrogen bond lengths for 1,2,4-triazole derivatives with various molecules, illustrating the strength and geometry of these non-covalent bonds.
| Interacting Molecules | Interaction Type | Interaction Energy (kJ/mol) | H-bond Length (Å) | Reference |
| 4TZDA - DMSO | lpO⋯H-N | -7.10 | 1.78 | mjcce.org.mk |
| 4TZDA - H₂O | lpO⋯H-N | -50.5 | 1.90 | mjcce.org.mk |
| 1,2,4-triazole - N₂ | N-H⋯N | Most Stable Complex | Not Specified | nih.gov |
| 3-thio-1,2,4-triazole - CO₂ | N–H⋯O | Most Stable Complex | Not Specified | nih.gov |
This table presents a selection of computed interaction data to illustrate the hydrogen bonding capabilities of 1,2,4-triazole systems.
Computational Chemistry in Drug Design and Inhibitor Studies
Computational chemistry, particularly molecular docking and molecular dynamics (MD) simulations, is a important tool for studying the molecular interactions between this compound derivatives and biological targets, guiding the design of potent inhibitors. d-nb.info These in silico methods predict the binding modes and affinities of ligands with target proteins, providing a detailed understanding of the intermolecular forces at play. d-nb.infopensoft.net
Molecular docking studies on novel 1,2,4-triazole Schiff bases designed as cholinesterase inhibitors identified crucial interactions within the enzyme's active site. nih.gov These included π-π interactions and hydrogen bonding between the triazole derivatives and key amino acid residues, which were validated by molecular dynamics simulations that confirmed the stability of the complexes. nih.gov Similarly, in silico screening of 1,2,4-triazole derivatives for antioxidant activity revealed that their ability to form hydrogen bonds, dipole-dipole, and π-stacking interactions is key to their function. pensoft.net
In the context of designing antitubercular agents, molecular docking was used to investigate the binding of 1,2,4-triazole derivatives to the cytochrome P450 CYP121 enzyme from Mycobacterium tuberculosis. mdpi.com The studies showed that all tested compounds could bind to the enzyme's active site. mdpi.com Another computational investigation focused on 1,2,4-triazole analogues as inhibitors of DNA gyrase. d-nb.info Docking results for a newly designed compound (19h) showed a high binding affinity, which was attributed to the formation of seven conventional hydrogen bonds with the target protein, including interactions with residues GLY120, PRO119, VAL278, TRP103, and SER104. d-nb.info
The versatility of the 1,2,4-triazole scaffold is further demonstrated in studies targeting other diseases. For instance, in the development of anticancer agents, molecular docking showed that a 1,2,4-triazole derivative (Compound 7f) exhibited excellent binding affinities with c-kit tyrosine kinase and protein kinase B. nih.gov In the search for Alzheimer's disease therapies, novel triazole–naphthalene derivatives were designed and evaluated in silico against phosphorylated tau protein. chemrxiv.org The top candidate compounds demonstrated strong hydrogen bonding and π–π interactions with key residues in the protein's active site. chemrxiv.org
The following table summarizes results from various molecular docking studies, highlighting the binding affinities and key molecular interactions of 1,2,4-triazole derivatives with their respective biological targets.
| Triazole Derivative | Biological Target | Binding Affinity / Score | Key Molecular Interactions | Reference |
| Schiff base S4 | Acetylcholinesterase (AChE) | Kᵢ = 1.04 ± 0.003 μM | π-π interactions, Hydrogen bonding | nih.gov |
| Schiff base S7 | Butyrylcholinesterase (BChE) | Kᵢ = 0.61 ± 0.001 μM | π-π interactions, Hydrogen bonding | nih.gov |
| Compound C14 | Cytochrome P450 CYP121 | ChemPLP Score = 68.29 | Interactions with active site amino acids | mdpi.com |
| Compound C8 | Cytochrome P450 CYP121 | ChemPLP Score = 53.67 | Interactions with active site amino acids | mdpi.com |
| Compound 7f | c-kit tyrosine kinase | -176.749 kcal/mol | Not Specified | nih.gov |
| Compound 7f | Protein kinase B | -170.066 kcal/mol | Not Specified | nih.gov |
| Designed ligand 19h | DNA gyrase | -21.6 kcal/mol | 7 H-bonds with TRP103, SER104, GLY120, PRO119, VAL278 | d-nb.info |
| TND-4, TND-6, TND-9 | Phosphorylated tau protein | -7.8 to -9.1 kcal/mol | Hydrogen bonding, π–π interactions | chemrxiv.org |
| 5A4BT | COX1 | -6.4 kcal/mol | Hydrogen bonding, π-π, C-H-π interactions | csic.es |
| 5A4BT | COX2 | -6.5 kcal/mol | Hydrogen bonding, π-π, C-H-π interactions | csic.es |
This table showcases the application of computational chemistry in elucidating the molecular interactions of 1,2,4-triazole-based inhibitors. Binding affinities are reported using various metrics (Kᵢ, scoring functions, kcal/mol) as presented in the source literature.
Advanced Materials Science Applications of 1,2,4 Triazolide Systems
Functional Materials for Sensors
The unique structural and electronic properties of 1,2,4-triazole (B32235) derivatives make them effective chemosensors. researchgate.netnanobioletters.com Their nitrogen-rich structure allows for multiple coordination sites, enabling them to bind with a variety of analytes, including metal ions and anions. uq.edu.ausci-hub.se This interaction can produce a detectable signal, such as a change in color (colorimetric) or fluorescence, forming the basis for highly selective and sensitive sensors. georgiasouthern.edu
Derivatives of 1,2,4-triazole have been successfully functionalized to create sensors for specific metallic and anionic species. The design of these sensors often leverages the triazole unit's ability to participate in hydrogen bonding and coordinate with metal ions. researchgate.netuq.edu.au For instance, 1,2,4-triazole derivatives containing both a thiol group and an azo moiety have been synthesized to act as selective naked-eye sensors for acetate (B1210297) anions. researchgate.net Similarly, other functionalized triazoles serve as fluorescent probes for detecting cations like Cu²⁺. researchgate.net The development of these chemosensors is a significant area of research, with applications in environmental monitoring and biological systems. georgiasouthern.eduresearchgate.net
Table 1: Examples of 1,2,4-Triazole-Based Chemosensors
| Sensor Compound Class | Analyte Detected | Sensing Method | Source(s) |
|---|---|---|---|
| 1,2,4-Triazole derivatives with thiol and azo groups | Acetate anions | Colorimetric (Naked-eye) | researchgate.net |
| Ferrocene-based receptors linked by triazole | Cu²⁺ ions | Fluorescent turn-off, Colorimetric | researchgate.net |
| 3-Amino-1,2,4-triazole-5-thiol functionalized nanoparticles | pH variations | Surface-Enhanced Raman Scattering (SERS) | sigmaaldrich.com |
Energy Storage Materials
The application of 1,2,4-triazolide systems extends to energy storage technologies, where they contribute to enhancing the performance of batteries and supercapacitors. nih.gov Their thermal stability and electrochemical properties are particularly advantageous. rsc.org
In lithium-ion batteries, 1,2,4-1H-Triazole (HTZ) has been introduced as a novel electrolyte additive for high-nickel-content cathodes like LiNi₀.₉Co₀.₀₅Mn₀.₀₅O₂ (NCM90). acs.org The addition of a small amount of HTZ (0.3%) significantly improves the interfacial stability between the cathode and the electrolyte. This leads to enhanced cycling performance; cells with the HTZ additive retained 86.6% of their initial capacity after 150 cycles at 30°C, compared to 74.8% for cells with the baseline electrolyte. acs.org
Furthermore, 1,2,4-triazole has been used as an organic linker to construct metal-organic frameworks (MOFs). A novel 2D manganese-based MOF functionalized with 1,2,4-triazole (Htrz) has been synthesized and utilized as a battery-type electrode in a supercapattery, demonstrating the versatility of these compounds in hybrid energy storage devices. csic.es Halogen-free ionic liquids incorporating this compound anions have also been developed, showing high thermal and electrochemical stability, which is promising for safer and more durable electrochemical applications. rsc.org
Table 2: Performance of this compound in Energy Storage
| Material/System | Application | Key Finding | Source(s) |
|---|---|---|---|
| 1,2,4-1H-Triazole (HTZ) | Electrolyte additive for Li-ion batteries | Increased capacity retention from 74.8% to 86.6% after 150 cycles. | acs.org |
| Mn-based MOF with 1,2,4-triazole (Htrz) linker | Battery-type electrode for supercapattery | Successful synthesis and application in a hybrid energy storage device. | csic.es |
| This compound based ionic liquids | Electrolytes | High electrochemical and thermal stability. | rsc.org |
| 1,2,4-Triazole N-oxide derivatives | High-energy density materials | Designed materials with crystal densities >1.80 g/cm³ and high detonation velocities. | mdpi.com |
Electron Transport and Hole Blocking Materials in Organic Electronics
The highly electron-deficient character of the 1,2,4-triazole ring is a key attribute that makes its derivatives excellent electron-transporting and hole-blocking materials in organic electronic devices. researchgate.net This property is essential for creating efficient multilayer device structures, such as those found in organic light-emitting diodes and organic photovoltaic cells. imanagerpublications.com By facilitating the transport of electrons from the cathode and blocking the passage of holes from the anode, these materials help to confine charge recombination to the desired emissive layer, thereby boosting device efficiency. imanagerpublications.comossila.com
A prominent example is 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ), a compound widely used as an efficient electron-transport layer (ETL) and hole-blocking layer (HBL), particularly in blue phosphorescent OLEDs. ossila.comscirp.org Its deep Highest Occupied Molecular Orbital (HOMO) energy level effectively blocks holes, while its Lowest Unoccupied Molecular Orbital (LUMO) level facilitates electron injection and transport. ossila.com Many other derivatives have been synthesized to further optimize these properties for various optoelectronic applications. imanagerpublications.com
Table 3: Properties of Selected 1,2,4-Triazole-Based Transport Materials
| Compound Name | Acronym | Role | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) | Source(s) |
|---|---|---|---|---|---|---|
| 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | TAZ | ETL, HBL | -6.3 | -2.7 | 2.7 | ossila.com |
| 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | - | ETL | - | - | - | imanagerpublications.comalfachemic.com |
| A novel material with 1,2,4-triazole and diphenylphosphine (B32561) oxide moieties | TPO | ETL | -6.28 | - | 2.86 | researchgate.net |
Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)
Derivatives of 1,2,4-triazole are integral to the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs), including phosphorescent (PHOLEDs) and polymer-based (PLEDs) variants. researchgate.netresearchgate.net They are incorporated as electron transport materials, hole-blocking materials, and even as part of bipolar host materials. imanagerpublications.comacs.org The high triplet energy of many triazole-based materials is particularly crucial for PHOLEDs, as it prevents the quenching of triplet excitons in the emissive layer, leading to high quantum efficiencies. ossila.com
Researchers have developed bipolar host materials by combining an electron-transporting 1,2,4-triazole unit with a hole-transporting moiety like carbazole (B46965). acs.orgcapes.gov.br For example, 9-(2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)-9H-carbazole (CbzTAZ) is an ambipolar material with a high triplet energy (3.1 eV) used as a host for blue PHOLEDs. acs.org Devices using this host achieved a maximum external quantum efficiency (EQE) of 24.4% and a power efficiency of 46.1 lm/W. acs.org Another bipolar host, 2CbzTAZ, yielded a blue PHOLED with a maximum EQE of 23.89%. capes.gov.br Non-doped blue OLEDs have also been created using 1,2,4-triazole-phenanthroimidazole derivatives, achieving a maximum EQE of 7.3% with negligible efficiency roll-off. rsc.org
Table 4: Performance of OLEDs Incorporating this compound Derivatives
| Device Type / Emitter | 1,2,4-Triazole Compound/Role | Max. External Quantum Efficiency (EQE) | Max. Current/Power Efficiency | CIE Coordinates | Source(s) |
|---|---|---|---|---|---|
| Blue PHOLED / FIrpic | CbzTAZ / Host | 24.4% | 52.1 cd/A, 46.1 lm/W | - | acs.org |
| Blue PHOLED / FIrpic | 2CbzTAZ / Host | 23.89% | 52.25 cd/A | - | capes.gov.br |
| Non-doped Blue OLED | 4NTAZ-PPI / Emitter | 7.3% | - | (0.149, 0.131) | rsc.org |
| Non-doped Blue OLED | TAZ-PPI / Emitter | 5.9% | - | (0.149, 0.130) | rsc.org |
| Deep-red OLED | TAZ-01 / Host | 10.2% | - | (0.70, 0.27) | rsc.org |
Organic Photovoltaic Cells
The electron-accepting properties of the 1,2,4-triazole moiety have been harnessed in the design of materials for organic photovoltaic (OPV) cells. researchgate.netmdpi.com Their inclusion in polymer structures or as discrete layers can improve charge separation and transport, which are critical for efficient solar energy conversion.
For example, the incorporation of 1,2,4-triazole units into the main chain of polyimide-based materials has been shown to improve film morphology and solubility. researchgate.net In one study, this modification led to an OPV device with an enhanced power conversion efficiency of 1.74%. researchgate.net In the field of dye-sensitized solar cells (DSSCs), 4-methyl-1,2,4-triazole-3-thiol (B7784196) has been used as a component in the development of organic redox couples for aqueous-based cells. Although the use of 1,2,4-triazole in OPVs is less documented than its role in OLEDs, these examples highlight its potential to contribute to the development of more efficient solar cell technologies. benthamdirect.comresearchgate.net
Data Storage Devices
The application of this compound systems has also been explored in the field of electronic data storage. researchgate.netresearchgate.net Specifically, polymers containing 1,2,4-triazole moieties have been used to create resistive switching memory devices. These devices can be switched between a low-resistance "ON" state and a high-resistance "OFF" state by applying an electrical voltage, forming the basis of non-volatile memory.
One reported example involves a series of aromatic poly(ether imide)s, designated AZTA-PEIs, which contain both triphenylamine (B166846) and 1,2,4-triazole units. researchgate.net A memory device fabricated from the AZTA-PEIa polymer exhibited this resistive switching behavior. The device could be switched from its initial "OFF" state to the "ON" state with the application of either a positive or negative electrical sweep at approximately ±3.2 V, demonstrating its potential for use in data storage applications. researchgate.net
Supercapacitors
The quest for high-performance energy storage has led to the exploration of this compound-based materials for supercapacitor applications. These materials contribute to enhancing charge storage capacity, operational voltage, and long-term stability.
A notable development is a self-healable supercapacitor built upon a supramolecular polymer hydrogel, poly(N-acryloylglycinamide-co-vinyltriazole) p(NAGA-co-VTZ). arxiv.orgpaperswithcode.com This hydrogel, synthesized through the photopolymerization of N-acryloylglycinamide and 1-vinyl-1,2,4-triazole, serves as a robust electrolyte support. arxiv.orgpaperswithcode.com When integrated into a symmetric supercapacitor with activated polypyrrole nanotubes as the active material, the device demonstrates remarkable performance. arxiv.org It achieves a high specific capacitance of 282.62 F g⁻¹ and an areal capacitance of 316.86 mF cm⁻². arxiv.org Furthermore, the supercapacitor maintains 97% of its initial capacitance after 10,000 charge-discharge cycles and exhibits a 94% recovery after self-healing, highlighting its durability and potential for flexible electronics. arxiv.orgpaperswithcode.com
Another approach involves the use of triazole-boosted covalent triazine frameworks (CTFs). Dual-structured nitrogen-rich CTFs synthesized from a benzonitrile (B105546) monomer functionalized with 1,2,3-triazole arms exhibit a high surface area (up to 1557 m² g⁻¹) and a blend of micropores and narrow mesopores. rsc.org These structural features, combined with redox-active nitrogen species, facilitate enhanced electrochemical charge storage. rsc.org A symmetric aqueous supercapacitor assembled with this material delivered a capacitance of up to 225.7 F g⁻¹ and record high energy (44.7 W h kg⁻¹) and power densities (5526.8 W kg⁻¹). rsc.org Additionally, metal-organic frameworks (MOFs) incorporating 4-amino-1,2,4-triazole (B31798), such as certain copper-cluster-based MOFs, have been identified as promising electrode materials for supercapacitors with ultrahigh capacitance. scilit.com
Polymers containing 1H-1,2,4-triazole and its derivatives are also recognized for their potential in proton-conducting membranes, a related energy application. researchgate.net These materials show high ionic conductivity (up to 10⁻¹ S/cm) under anhydrous conditions and thermal stability up to 300–330 °C, properties beneficial for energy storage devices operating in demanding environments. researchgate.net
Table 1: Performance of this compound-Based Supercapacitors
| Material System | Specific Capacitance (F g⁻¹) | Energy Density (W h kg⁻¹) | Power Density (W kg⁻¹) | Cycle Stability | Source(s) |
| p(NAGA-co-VTZ) Hydrogel / PPyNTs | 282.62 | - | - | 97% after 10,000 cycles | arxiv.org |
| Triazole-boosted Covalent Triazine Framework (BMTz-CTF) | 225.7 | 44.7 | 5526.8 | 95.6% after 10,000 cycles | rsc.org |
Bipolar Materials
In the field of organic electronics, particularly in organic light-emitting diodes (OLEDs), this compound derivatives are crucial for creating bipolar host materials. researchgate.net These materials possess both electron-transporting and hole-transporting capabilities within a single molecule, enabling balanced charge injection and transport, which is essential for high-efficiency electrophosphorescence. researchgate.net The electron-deficient nature of the 1,2,4-triazole ring makes it an excellent electron-transporting and hole-blocking moiety. researchgate.net
The molecular design of these bipolar materials often involves linking an electron-donating unit (hole-transporting), such as carbazole, with an electron-accepting 1,2,4-triazole unit. This donor-acceptor (D-A) structure leads to a clear spatial separation of the highest occupied molecular orbital (HOMO), typically located on the donor, and the lowest unoccupied molecular orbital (LUMO), concentrated on the acceptor. researchgate.net This separation helps to achieve high triplet energies, which is critical for hosting blue and green phosphorescent emitters. rsc.org
Researchers have developed specific bipolar hosts by systematically varying the ratio of 1,2,4-triazole to carbazole units. For example, three materials, DTzSCz (2:1 triazole/carbazole), DTzDCz (2:2), and STzDCz (1:2), were synthesized to fine-tune charge transport properties. rsc.orgrsc.org In these molecules, the 1,2,4-triazole is attached via its N-1 atom to a biphenyl (B1667301) bridge. rsc.orgrsc.org Experimental results showed that the electron currents in these materials were significantly higher than the hole currents, confirming the strong electron-transporting nature of the triazole moiety. rsc.org The 2:2 ratio in DTzDCz was found to be optimal for achieving the most balanced charge transportation and the highest device efficiencies. rsc.org Other examples include 2Cz-TAZ-2Cz and 3Cz-TAZ-3Cz, which have been successfully used as hosts in high-efficiency red phosphorescent OLEDs. osti.govresearchgate.net
Table 2: Examples of this compound-Based Bipolar Host Materials
| Compound Name | Donor Moiety (Hole-Transport) | Acceptor Moiety (Electron-Transport) | Application | Source(s) |
| DTzSCz | Carbazole | 1,2,4-Triazole | Blue/Green PhOLEDs | rsc.orgrsc.org |
| DTzDCz | Carbazole | 1,2,4-Triazole | Blue/Green PhOLEDs | rsc.orgrsc.org |
| STzDCz | Carbazole | 1,2,4-Triazole | Blue/Green PhOLEDs | rsc.orgrsc.org |
| 2Cz-TAZ-2Cz | Carbazole | 1,2,4-Triazole Derivative | Red PhOLEDs | osti.govresearchgate.net |
| 3Cz-TAZ-3Cz | Carbazole | 1,2,4-Triazole Derivative | Red PhOLEDs | osti.govresearchgate.net |
Heat Resistance Materials
The intrinsic thermal stability of the 1,2,4-triazole ring makes it a valuable component in the design of heat-resistant materials, especially for applications requiring performance under extreme temperatures, such as in the aerospace and deep petroleum exploration industries. rsc.org This stability is particularly leveraged in the field of energetic materials.
A key strategy involves constructing complex, multi-ring structures. For instance, a tetracyclic framework was created by linking a 1,2,4-triazole to a bis(4-nitropyrazole) bridge. rsc.org A specific derivative, 5,5′-(4,4′-dinitro-2H,2′H-[3,3′-bipyrazole]-5,5′-diyl)bis(4H-1,2,4-triazole-3,4-diamine) (compound 3 ), demonstrates a thermal decomposition temperature (Td) of 340 °C. rsc.org This is significantly higher than that of the conventional heat-resistant explosive hexanitrostilbene (B7817115) (HNS), which decomposes at 318 °C. rsc.org
Further research into pyrazole-1,2,4-triazole systems has yielded even more thermally robust materials. By incorporating an azo-bis(1,2,4-triazole) bridge, a tetracyclic compound, 1,2-bis(3-(3,4-dinitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene (compound 5 ), was synthesized. researchgate.net This material exhibits an exceptional thermal decomposition temperature of 354 °C, surpassing HNS and approaching that of triaminotrinitrobenzene (TATB), a benchmark for thermal stability (Td = 350 °C). researchgate.net The combination of pyrazole (B372694) and 1,2,4-triazole rings into an asymmetric framework has proven to be an effective molecular design for enhancing thermostability. researchgate.net
Table 3: Thermal Stability of Heat-Resistant this compound Materials
| Compound | Key Structural Features | Decomposition Temp. (Td) | Comparison | Source(s) |
| Compound 3 | Tetracyclic bis(nitropyrazole)-triazole | 340 °C | > HNS (318 °C) | rsc.org |
| Compound 5 | Tetracyclic azo-bis(triazole)-pyrazole | 354 °C | > HNS (318 °C), ≈ TATB (350 °C) | researchgate.net |
| HNS (Reference) | Stilbene-based | 318 °C | - | rsc.orgresearchgate.net |
| TATB (Reference) | Benzene-based | 350 °C | - | researchgate.net |
Energetic Materials (EMs) Development
The 1,2,4-triazole scaffold is fundamental to the development of modern high-energy materials (HEMs). Its nitrogen-rich structure results in a high positive heat of formation (182 kJ mol⁻¹ for the parent ring), which releases a significant amount of energy upon decomposition into the highly stable N₂ molecule. rsc.orgacs.org This characteristic, combined with high density and thermal stability, makes 1,2,4-triazole derivatives superior candidates for "green" energetic materials, which produce environmentally benign decomposition products. rsc.org
A primary strategy in EM design is to attach energetic functional groups, such as nitro (-NO₂), amino (-NH₂), or nitramino (-NHNO₂), to the triazole ring. rsc.org This creates a favorable balance between energetic performance and sensitivity. Prominent examples include 5-amino-3-nitro-1,2,4-triazole (ANTA) and 3-nitro-5-triazolone (NTO). uni-muenchen.de Another approach involves linking triazole rings together, often with an energetic bridge like an azo group (-N=N-). The compound 4,4′-azobis(1,2,4-triazole) (ATRZ) serves as a versatile precursor for a new generation of energetic materials, including energetic coordination polymers and cocrystals, where properties like density and detonation heat can be precisely tuned. acs.org
Combining different azole rings is another fruitful avenue. The linkage of 1,2,3-triazole and 1,2,4-triazole frameworks has been explored to create compounds with high energy and low sensitivity. bohrium.com A series of compounds based on C-C linked triazole rings demonstrated detonation velocities and pressures superior to the widely used explosive RDX, while also showing better thermal stability and lower mechanical sensitivity. bohrium.com For example, a hydrazinium (B103819) salt derived from this framework (compound 5 in the study) was identified as a promising alternative to traditional explosives due to its high detonation velocity and lower sensitivity compared to both RDX and HMX. bohrium.com
Table 4: Properties of Selected this compound-Based Energetic Materials
| Compound/Class | Key Features | Detonation Velocity (m s⁻¹) | Heat of Formation (kJ mol⁻¹) | Source(s) |
| 1,2,4-Triazole (parent) | N-rich heterocycle | - | +182 | acs.org |
| ANTA | Nitro and amino substituted | - | - | uni-muenchen.de |
| NTO | Nitro substituted | - | - | uni-muenchen.de |
| ATRZ | Azo-bridged triazole | - | - | acs.org |
| Hydrazinium salt of linked triazoles | C-C linked 1,2,3- and 1,2,4-triazoles | > RDX/HMX | High positive values | bohrium.com |
Corrosion Inhibitors (focus on mechanism, not general use)
This compound derivatives are highly effective corrosion inhibitors for various metals, particularly steel in acidic environments. Their inhibitory action is not merely a surface coating but a complex chemical interaction at the metal-solution interface. The mechanism relies on the adsorption of the triazole molecules onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. researchgate.netijcsi.pro
The adsorption process involves both physisorption (physical adsorption) and chemisorption (chemical adsorption). researchgate.net Physisorption occurs via van der Waals forces, while chemisorption, the stronger of the two, involves the formation of coordinate bonds between the triazole molecule and the metal. ijcsi.pro The 1,2,4-triazole ring is well-suited for this, possessing three nitrogen atoms with lone pairs of electrons and delocalized π-electrons. These electrons can be shared with the vacant d-orbitals of metal atoms (like iron), leading to the formation of a stable, chemisorbed layer. ijcsi.prohelsinki.fi
In acidic solutions, this mechanism has been further elucidated. For steel, the 1,2,4-triazole ring can act as a bidentate ligand, binding to Fe(II) ions that form during the initial stages of corrosion. mdpi.com This interaction leads to the formation of a polymeric inorganic complex on the metal surface, creating a robust protective film. mdpi.com Studies using X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) have confirmed the formation of these polymolecular layers, which can be up to 4 nm thick. mdpi.com The layer immediately adjacent to the metal is chemisorbed, effectively passivating the surface. mdpi.com Potentiodynamic polarization studies consistently show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.nethelsinki.fi The adsorption behavior typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net
Luminescent Properties of this compound Coordination Architectures
When this compound-based ligands are coordinated with metal ions, they can form a vast array of coordination polymers and metal-organic frameworks (MOFs) with interesting luminescent properties. The emission characteristics of these materials are influenced by the nature of the triazole ligand, the choice of the metal ion, and the resulting supramolecular architecture. rsc.org
The luminescence in these systems often originates from intraligand π–π* transitions within the 1,2,4-triazole rings or the aromatic spacers connecting them. mdpi.com For example, coordination polymers constructed from 1,3-bis(1,2,4-triazol-1-yl)adamantane and metal ions like Cd(II) and Ag(I) exhibit solid-state, ligand-centered emission. mdpi.com The free ligand shows emission around 410 nm, and the resulting polymers display similar emission profiles near 450 nm, confirming the ligand-based nature of the luminescence. mdpi.com
The metal ion can also play a crucial role, either by perturbing the ligand's energy levels (the heavy-atom effect) or by participating directly in the emission process, as seen with lanthanide ions. Coordination polymers built with copper(I) halides and 4-methyl-1,2,4-triazole-3-thiol have shown tunable photoluminescence, with emissions ranging from green to red depending on the specific structure. acs.org In architectures involving lanthanide ions, such as those with a 3,5-bis(3-pyridyl-N-oxide)-4-amino-1,2,4-triazole ligand, the triazole-based framework can act as an "antenna," absorbing energy and transferring it to the lanthanide center, which then emits at its characteristic wavelengths. researchgate.net This allows for the development of materials with tunable emission colors. Furthermore, the luminescent properties can be sensitive to the chemical environment, making some of these coordination polymers suitable for use as chemical sensors, for instance, in the detection of specific metal ions or small molecules. pku.edu.cn
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,2,4-Triazolide derivatives in laboratory settings?
- Methodology : A common approach involves reacting 1,2,4-triazole with sodium hydroxide or sodium hydride in anhydrous solvents like tetrahydrofuran (THF) under inert conditions. For example, Phosphoro-tris-(1,2,4)triazolide was synthesized by dissolving 1,2,4-triazole in THF with NEt₃, followed by dropwise addition of phosphorus oxychloride at 0°C . Alternative methods include refluxing substituted benzaldehydes with triazole derivatives in ethanol and glacial acetic acid .
- Key Considerations : Ensure strict control of reaction temperature and stoichiometry to avoid side reactions. Monitor progress via TLC or NMR.
Q. What spectroscopic techniques are essential for characterizing this compound compounds?
- Methodology :
- ¹H/¹³C NMR : Assign proton environments and confirm substitution patterns (e.g., distinguishing between 1H- and 4H-triazole tautomers) .
- IR Spectroscopy : Identify characteristic N–H and C–N stretching vibrations (e.g., 3200–3400 cm⁻¹ for N–H) .
- Mass Spectrometry : Confirm molecular weight (e.g., molecular ion peak at m/z 91.05 for C₂H₂N₃Na) .
Q. What safety protocols are critical when handling this compound salts?
- Guidelines :
- Use PPE (gloves, goggles) due to potential skin/eye irritation .
- Avoid inhalation of powdered forms; work in a fume hood.
- Store in airtight containers away from moisture to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound-based ligand synthesis?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of sodium salts .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity in biphasic systems.
- Temperature Control : Gradual heating (e.g., 50–80°C) minimizes decomposition of thermally sensitive intermediates .
Q. How can contradictions in spectral data assignments for novel this compound derivatives be resolved?
- Analytical Workflow :
Comparative Analysis : Use reference compounds (e.g., Sigma-Aldrish technical-grade sodium-1,2,4-triazolide) to benchmark NMR/IR peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
